8-Hydroxyguanine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-1,7-dihydropurin-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O.ClH/c6-5-9-3-2(4(11)10-5)7-1-8-3;/h1H,(H4,6,7,8,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAOFQIOOBQLHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
635-39-2 | |
| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=635-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID3060902 | |
| Record name | Guanine, monohydrochloride | |
| Source | EPA DSSTox | |
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Molecular Weight |
187.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56320734 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
33735-91-0, 635-39-2 | |
| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33735-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-, hydrochloride (1:1) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3702 | |
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| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Guanine, monohydrochloride | |
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| Record name | 2-amino-1,7-dihydro-6H-purin-6-one monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.214 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Guanine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.951 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Genesis of a Mutagen: An In-depth Technical Guide to the Formation of 8-Hydroxyguanine in DNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative damage to DNA is a constant threat to genomic integrity and a major contributor to aging, carcinogenesis, and various neurodegenerative diseases. Among the plethora of oxidative DNA lesions, 8-hydroxyguanine (B145757) (8-OHG), also known as 8-oxo-7,8-dihydroguanine (8-oxoG), stands out as one of the most abundant and mutagenic. Its formation is a direct consequence of the attack of reactive oxygen species (ROS) on the guanine (B1146940) base in DNA. This technical guide provides a comprehensive overview of the core mechanisms underlying 8-OHG formation, detailing the sources of ROS, the chemical reactions involved, and the cellular consequences of this DNA lesion. Furthermore, it presents a compilation of quantitative data on 8-OHG levels under various conditions, detailed experimental protocols for its detection and quantification, and visual representations of the key signaling pathways and experimental workflows.
Introduction to 8-Hydroxyguanine
8-Hydroxyguanine is a significant biomarker of oxidative stress and DNA damage.[1] Its presence in DNA can lead to G:C to T:A transversion mutations during DNA replication, as the modified base can mispair with adenine.[2] The accumulation of 8-OHG is counteracted by cellular DNA repair mechanisms, primarily the base excision repair (BER) pathway.[3][4] Understanding the mechanisms of 8-OHG formation is crucial for developing strategies to prevent oxidative DNA damage and for the development of therapeutic interventions for diseases associated with oxidative stress.
Core Mechanisms of 8-Hydroxyguanine Formation
The formation of 8-OHG is a multi-faceted process initiated by the interaction of reactive oxygen species (ROS) with the guanine base in DNA. Guanine is the most susceptible of the four DNA bases to oxidation due to its low redox potential.[5]
Sources of Reactive Oxygen Species (ROS)
ROS are highly reactive molecules and free radicals derived from molecular oxygen. They can be generated from both endogenous and exogenous sources.
-
Endogenous Sources:
-
Mitochondrial Respiration: The electron transport chain in mitochondria is a primary source of superoxide (B77818) radicals (O₂⁻•) as a byproduct of aerobic respiration.
-
Enzymatic Reactions: Enzymes such as NADPH oxidases, xanthine (B1682287) oxidase, and nitric oxide synthases produce ROS as part of their normal function in processes like immune defense and cell signaling.[6]
-
Peroxisomes: Fatty acid β-oxidation in peroxisomes generates hydrogen peroxide (H₂O₂).[6]
-
Endoplasmic Reticulum: Protein folding processes in the endoplasmic reticulum can also lead to ROS production.[6]
-
-
Exogenous Sources:
-
Ionizing Radiation: X-rays and gamma rays can ionize water molecules to produce highly reactive hydroxyl radicals (•OH).
-
Ultraviolet (UV) Radiation: UV light can induce the formation of ROS.
-
Chemicals and Carcinogens: A variety of chemicals, including environmental pollutants and chemotherapeutic agents like 4-nitroquinoline (B1605747) 1-oxide, can generate ROS and lead to 8-OHG formation.[7]
-
Inflammation: During inflammation, immune cells produce a burst of ROS to combat pathogens, which can also damage host DNA.
-
Key Reactive Oxygen Species in 8-OHG Formation
Several types of ROS are implicated in the oxidation of guanine:
-
Hydroxyl Radical (•OH): This is one of the most reactive ROS and is a major contributor to 8-OHG formation. It can be generated through the Fenton reaction, where hydrogen peroxide reacts with transition metals like iron (Fe²⁺) or copper (Cu⁺). The hydroxyl radical can directly add to the C8 position of guanine.
-
Singlet Oxygen (¹O₂): This is a high-energy form of oxygen that can be generated by photosensitization reactions. It reacts with guanine to form an endoperoxide intermediate that can be reduced to 8-OHG.
-
Superoxide Anion (O₂⁻•): While less reactive than the hydroxyl radical, the superoxide anion can be converted to hydrogen peroxide by superoxide dismutase (SOD), which can then participate in the Fenton reaction to produce hydroxyl radicals.
Chemical Pathways of Guanine Oxidation
The conversion of guanine to 8-OHG can occur through several chemical pathways:
-
Hydroxyl Radical Attack: The hydroxyl radical can directly add to the C8 position of the guanine base, forming a C8-OH-adduct radical. Subsequent one-electron oxidation and deprotonation lead to the formation of 8-OHG.
-
Fenton Reaction: In the presence of transition metals, hydrogen peroxide can generate hydroxyl radicals in close proximity to the DNA, leading to site-specific damage.
-
Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction of lipid peroxidation. The breakdown products of this process, such as malondialdehyde and 4-hydroxynonenal, can react with DNA bases, including guanine, to form adducts and contribute to 8-OHG formation.
-
Singlet Oxygen Reaction: Singlet oxygen can react with guanine via a [4+2] cycloaddition to form an unstable endoperoxide, which can then be rearranged and reduced to form 8-OHG.
Quantitative Data on 8-Hydroxyguanine Formation
The levels of 8-OHG in DNA can vary significantly depending on the cell type, the level of oxidative stress, and the efficiency of DNA repair. The following tables summarize quantitative data from various studies.
| Condition | Cell/Tissue Type | 8-OHG Level (lesions / 10⁶ dG) | Method of Detection | Reference |
| Control (Basal Level) | Human Lymphocytes | 0.3 - 4.2 | FPG-based methods | [8] |
| Control (Unoxidized) | Human Nuclear DNA | 0.022 ± 0.005 pmol/µg DNA | Immunoslot blot assay | [9] |
| Methylene Blue + Light (90 min) | Calf Thymus DNA (in vitro) | 15.96 ± 2.4 pmol/µg DNA | Immunoslot blot assay | [9] |
| Methylene Blue + Light (120 min) | Calf Thymus DNA (in vitro) | 22.65 ± 3.65 pmol/µg DNA | Immunoslot blot assay | [9] |
| H₂O₂ (10 µM) | Human Cells | 205 ± 42 pmol/µg DNA | Immunoslot blot assay | [9] |
| H₂O₂ (100 µM) | Human Cells | 333 ± 17.5 pmol/µg DNA | Immunoslot blot assay | [9] |
| Smokers | Human Leukocytes | 33.1 ± 10.6 | HPLC-ECD | [10] |
| Non-Smokers | Human Leukocytes | 15.3 ± 1.8 | HPLC-ECD | [10] |
Note: Direct comparison of absolute values between different studies and methods should be done with caution due to variations in experimental conditions and units of measurement.
Experimental Protocols
Accurate measurement of 8-OHG is critical for studying oxidative DNA damage. Several well-established methods are available, each with its own advantages and limitations.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is considered a gold standard for the quantification of 8-OHG due to its high sensitivity and specificity.[10]
Protocol Outline:
-
DNA Isolation: Isolate DNA from cells or tissues using standard protocols, taking precautions to minimize artificial oxidation (e.g., using antioxidants in buffers).
-
DNA Hydrolysis: Enzymatically digest the DNA to its constituent deoxynucleosides using a combination of nucleases (e.g., nuclease P1 and alkaline phosphatase).
-
Sample Preparation: Remove proteins and other interfering substances by filtration or solid-phase extraction.
-
HPLC Separation: Inject the prepared sample into an HPLC system equipped with a C18 reverse-phase column. Use an isocratic or gradient elution with a mobile phase typically consisting of a buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Electrochemical Detection: Detect 8-OHdG using an electrochemical detector set at an appropriate oxidation potential (e.g., +600 mV).
-
Quantification: Quantify the amount of 8-OHdG by comparing the peak area to a standard curve generated with known concentrations of 8-OHdG. The results are often expressed as the ratio of 8-OHdG to deoxyguanosine (dG), which is measured simultaneously using a UV detector.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another highly sensitive and specific method for 8-OHG analysis.
Protocol Outline:
-
DNA Isolation and Hydrolysis: Isolate and hydrolyze DNA as described for HPLC-ECD.
-
Derivatization: Convert the non-volatile deoxynucleosides into volatile derivatives (e.g., by silylation) to make them suitable for gas chromatography. This step is critical and can be a source of artificial oxidation if not performed carefully.[11]
-
GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column to separate the different components.
-
Mass Spectrometry Detection: Detect and identify the derivatized 8-OHG based on its specific mass-to-charge ratio using a mass spectrometer.
-
Quantification: Use an isotopically labeled internal standard for accurate quantification.
Immunoassays (ELISA)
Enzyme-linked immunosorbent assays (ELISAs) are high-throughput methods that use antibodies specific for 8-OHG.
Protocol Outline:
-
DNA Isolation and Hydrolysis: Isolate and hydrolyze DNA as for HPLC-ECD.
-
Coating: Coat a microplate with the DNA hydrolysate or an 8-OHG conjugate.
-
Blocking: Block non-specific binding sites on the plate.
-
Antibody Incubation: Add a primary antibody specific for 8-OHG, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: Add a substrate that is converted by the enzyme into a colored or chemiluminescent product.
-
Quantification: Measure the absorbance or luminescence and determine the concentration of 8-OHG from a standard curve. It is important to validate ELISA results with a more specific method like HPLC-ECD, as antibodies may show cross-reactivity.[12]
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks and can be modified to specifically detect oxidized bases.[13]
Protocol Outline:
-
Cell Embedding: Embed single cells in a low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and most proteins, leaving behind the nucleoid.
-
Enzyme Treatment (for oxidized bases): Incubate the slides with a lesion-specific enzyme, such as formamidopyrimidine DNA glycosylase (FPG) or human 8-oxoguanine DNA glycosylase (hOGG1). These enzymes will recognize and cleave the DNA at the site of 8-OHG, converting the base damage into a strand break.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using image analysis software.
Cellular Signaling and Repair of 8-Hydroxyguanine
The presence of 8-OHG in DNA triggers a cascade of cellular responses, primarily aimed at repairing the damage and maintaining genomic stability.
Base Excision Repair (BER) Pathway
The primary repair pathway for 8-OHG is the Base Excision Repair (BER) pathway.[3][4]
-
Recognition and Excision: The DNA glycosylase, 8-oxoguanine DNA glycosylase 1 (OGG1), recognizes the 8-OHG lesion and excises the damaged base by cleaving the N-glycosidic bond, leaving an apurinic/apyrimidinic (AP) site.[3]
-
AP Site Incision: An AP endonuclease (APE1) cleaves the phosphodiester backbone at the 5' side of the AP site.
-
Gap Filling and Ligation: DNA polymerase β (Pol β) fills the single-nucleotide gap, and the nick is sealed by DNA ligase III.
Signaling Cascades
Recent research has revealed that the BER of 8-OHG is not just a simple repair process but is also linked to cellular signaling pathways.
-
OGG1-Ras Signaling: The excised 8-oxoG base can bind to OGG1, and this complex can act as a guanine nucleotide exchange factor (GEF) for small GTPases of the Ras family.[14][15] This can activate downstream signaling cascades, such as the MAPK/ERK pathway, influencing gene expression and cellular responses to oxidative stress.[16][17]
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to 8-hydroxyguanine formation and its consequences.
Caption: Formation of 8-Hydroxyguanine from various ROS sources.
Caption: Experimental workflow for HPLC-ECD analysis of 8-OHG.
Caption: BER pathway for 8-OHG and its link to cell signaling.
Conclusion
The formation of 8-hydroxyguanine is a complex process central to the field of oxidative DNA damage and repair. This guide has provided a detailed overview of the mechanisms of its formation, from the initial generation of reactive oxygen species to the specific chemical reactions that modify the guanine base. The presented quantitative data and experimental protocols offer valuable resources for researchers in this field. The elucidation of the signaling roles of the 8-OHG repair pathway opens up new avenues for understanding the cellular response to oxidative stress and for the development of novel therapeutic strategies targeting diseases associated with DNA damage. A thorough understanding of these fundamental processes is essential for advancing our knowledge of human health and disease.
References
- 1. Quantitative analysis of oxidized guanine, 8-oxoguanine, in mitochondrial DNA by immunofluorescence method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-Hydroxyguanine, an abundant form of oxidative DNA damage, causes G----T and A----C substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress [frontiersin.org]
- 4. Different DNA repair strategies to combat the threat from 8-oxoguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of 8-Hydroxyguanine DNA Glycosylase 1 on the Function of Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Formation of 8-hydroxyguanine residues in cellular DNA exposed to the carcinogen 4-nitroquinoline 1-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Are we sure we know how to measure 8-oxo-7,8-dihydroguanine in DNA from human cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative immunoanalysis of promutagenic 8-hydroxy-2'-deoxyguanosine in oxidized DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Determination of 8-oxoguanine in DNA by gas chromatography--mass spectrometry and HPLC--electrochemical detection: overestimation of the background level of the oxidized base by the gas chromatography--mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of 8-hydroxydeoxyguanosine by an immunoaffinity chromatography-monoclonal antibody-based ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biomed.cas.cz [biomed.cas.cz]
- 14. Activation of Ras Signaling Pathway by 8-Oxoguanine DNA Glycosylase Bound to Its Excision Product, 8-Oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of ras signaling pathway by 8-oxoguanine DNA glycosylase bound to its excision product, 8-oxoguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activation of cellular signaling by 8-oxoguanine DNA glycosylase-1-initiated DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of cellular signaling by 8-oxoguanine DNA glycosylase-1-initiated DNA base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Hydroxyguanine as a Biomarker for DNA Damage: An In-depth Technical Guide
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Abstract
8-Hydroxyguanine (B145757) (8-OHG), and its nucleoside counterpart 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), are paramount biomarkers for assessing oxidative DNA damage. Formed by the interaction of reactive oxygen species (ROS) with guanine (B1146940) residues in DNA, their presence is indicative of cellular oxidative stress, a key etiological factor in a multitude of pathologies including cancer, neurodegenerative diseases, and aging. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core principles of 8-OHG as a biomarker. It details the mechanisms of its formation and cellular repair, presents established experimental protocols for its quantification, summarizes quantitative data, and illustrates relevant biological and experimental pathways.
Introduction: The Significance of 8-Hydroxyguanine
Reactive oxygen species are natural byproducts of cellular metabolism and are also induced by environmental factors like ionizing radiation and chemical carcinogens.[1] When ROS production overwhelms the cell's antioxidant defenses, a state of oxidative stress ensues, leading to damage of cellular macromolecules. DNA is a critical target, and the guanine base is particularly susceptible to oxidative attack due to its low redox potential. The hydroxylation of guanine at the C8 position results in the formation of 8-hydroxyguanine (also known as 8-oxoguanine).[2] This lesion is highly mutagenic as it can mispair with adenine (B156593) during DNA replication, leading to G:C to T:A transversion mutations.[1][2]
The cellular response to this damage involves sophisticated DNA repair mechanisms that excise the damaged base, which is then released into the circulation and excreted in urine.[1] This physiological process allows for the non-invasive measurement of 8-OHG and 8-OHdG in biological fluids, making them valuable biomarkers for systemic oxidative stress.[3][4]
Formation and Repair of 8-Hydroxyguanine
Formation of 8-OHG
The formation of 8-OHG in cellular DNA is a direct consequence of the interaction between ROS and guanine.[5][6] Agents that produce oxygen radicals, such as X-rays, have been shown to induce the formation of 8-OHG in DNA both in vitro and in vivo.[5][7] The hydroxyl radical (•OH) is a primary culprit in this reaction.
DNA Repair Mechanisms
Cells possess a robust defense against the mutagenic potential of 8-OHG, primarily through the Base Excision Repair (BER) pathway.[8]
-
OGG1 (8-oxoguanine DNA glycosylase 1): This is the primary enzyme responsible for recognizing and excising 8-OHG from the DNA backbone.[8][9][10] OGG1 is a bifunctional DNA glycosylase, meaning it both cleaves the N-glycosidic bond of the damaged base and incises the DNA backbone at the resulting apurinic/apyrimidinic (AP) site.[11]
-
MUTYH (MutY DNA Glycosylase): If DNA replication occurs before 8-OHG is removed, adenine may be incorrectly inserted opposite the lesion. MUTYH recognizes this A:8-OHG mismatch and removes the adenine base, initiating a repair cascade.[11]
-
MTH1 (MutT Homolog 1): This enzyme acts on the nucleotide pool, hydrolyzing 8-oxo-dGTP to prevent its incorporation into newly synthesized DNA.[11]
The excised 8-OHG and 8-OHdG are then transported out of the cell and can be detected in various biological fluids.
Experimental Protocols for 8-OHG Detection
Accurate quantification of 8-OHG and 8-OHdG is critical for their use as biomarkers. Several analytical methods are available, each with distinct advantages.[12]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used, high-throughput method for quantifying 8-OHdG.[12][13][14] It is a competitive immunoassay that utilizes a monoclonal antibody specific to 8-OHdG.
Detailed Methodology:
-
Plate Coating: A microtiter plate is pre-coated with an 8-OHG conjugate.[15][16]
-
Sample and Standard Preparation: Prepare a standard curve using known concentrations of 8-OHdG (e.g., 0 ng/mL to 40 ng/mL).[15][17] Dilute biological samples (urine, serum, or digested DNA) as needed.[16] For DNA samples, enzymatic digestion to nucleosides is required.[18]
-
Competitive Binding: Add 50 µL of the sample or standard to the wells, followed by 50 µL of a primary anti-8-OHG antibody.[15][17][19] Incubate to allow competition between the 8-OHdG in the sample and the coated 8-OHG for antibody binding.[19]
-
Washing: Wash the plate multiple times to remove unbound antibody and sample components.[19]
-
Secondary Antibody Conjugate: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.[18] Incubate for 1 hour.[19]
-
Washing: Repeat the washing step.[19]
-
Substrate Reaction: Add 100 µL of a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.[17] The HRP enzyme catalyzes a color change, with the intensity being inversely proportional to the amount of 8-OHdG in the sample.
-
Stopping the Reaction: Add 100 µL of a stop solution (e.g., sulfuric acid) to halt the reaction.[17]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[17]
-
Quantification: Calculate the 8-OHdG concentration in the samples by interpolating their absorbance values against the standard curve.[17]
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is a highly sensitive and selective method for 8-OHdG quantification.[20][21]
Detailed Methodology:
-
Sample Preparation: For urine samples, a solid-phase extraction (SPE) step is often employed for cleanup and concentration.[22] For DNA samples, enzymatic or acid hydrolysis is performed to release the nucleosides. It is crucial to ensure the purity of the DNA to avoid artifacts.[23]
-
Chromatographic Separation: Inject the prepared sample into an HPLC system equipped with a C18 reversed-phase column.[23] An isocratic or gradient mobile phase (e.g., methanol/water or acetonitrile/buffer) is used to separate 8-OHdG from other components.[24]
-
Electrochemical Detection: The eluate passes through an electrochemical detector. A specific potential is applied (e.g., +0.25 V) to oxidize 8-OHdG, which generates an electrical signal.[20]
-
Quantification: The peak area of the 8-OHdG signal is proportional to its concentration. A standard curve generated from known concentrations of 8-OHdG is used for accurate quantification.[23]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for 8-OHdG analysis due to its exceptional sensitivity and specificity.[12][24][25][26]
Detailed Methodology:
-
Sample Preparation: Urine samples are often diluted and may undergo solid-phase extraction.[27][28] An isotopically labeled internal standard (e.g., [15N5]8-OHdG) is added to correct for matrix effects and variations in sample processing.[24][28]
-
Chromatographic Separation: The sample is injected into an LC system, typically with a reversed-phase or HILIC column, to separate 8-OHdG from other urinary or cellular components.[28]
-
Ionization: The eluting compounds are ionized using electrospray ionization (ESI) in positive ion mode.[24][28]
-
Mass Spectrometry Analysis: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. The precursor ion for 8-OHdG (m/z 284) is selected in the first quadrupole, fragmented, and a specific product ion (m/z 168) is monitored in the third quadrupole.[24] The transition for the internal standard (e.g., m/z 289 → 173) is also monitored.[24]
-
Quantification: The ratio of the peak area of the analyte to the internal standard is used for quantification against a standard curve.
Quantitative Data Summary
The concentration of 8-OHdG can vary depending on the biological matrix, analytical method, and the health status of the individual.
| Biological Matrix | Condition | Analytical Method | Mean Concentration (Range) |
| Urine | Healthy Adults | LC-MS/MS | ~1-10 ng/mL |
| Smokers | LC-MS/MS | Elevated compared to non-smokers | |
| Type 2 Diabetes | ELISA | Significantly higher than controls[29] | |
| Leukocyte DNA | Healthy Adults | HPLC-ECD | ~0.5-2.0 lesions/10^6 dG |
| Cancer Patients | ELISA | Higher levels associated with some cancers[12] | |
| Serum/Plasma | Healthy Adults | ELISA | ~10-20 ng/mL |
| Glaucoma Patients | ELISA | Significantly elevated[30] | |
| Saliva | Smokers | HPLC-ECD | Higher than non-smokers[31] |
Note: These are representative values and can vary significantly between studies. For urinary measurements, values are often normalized to creatinine (B1669602) concentration to account for variations in urine dilution.[20]
Visualizing Key Pathways and Workflows
Signaling Pathway: Base Excision Repair of 8-OHG
Caption: The Base Excision Repair (BER) pathway for the removal of 8-hydroxyguanine from DNA.
Experimental Workflow: 8-OHdG Quantification by LC-MS/MS
Caption: A typical experimental workflow for the quantification of 8-OHdG using LC-MS/MS.
Conclusion
8-Hydroxyguanine is a robust and extensively validated biomarker of oxidative DNA damage.[4] Its measurement in accessible biological fluids provides a valuable window into systemic oxidative stress, a fundamental process in a wide array of human diseases.[29][32] The choice of analytical methodology depends on the specific research question, required throughput, and available resources, with LC-MS/MS offering the highest degree of accuracy and sensitivity. As our understanding of the role of oxidative stress in disease continues to grow, the utility of 8-OHG as a diagnostic, prognostic, and pharmacodynamic biomarker in research and drug development is set to expand further.
References
- 1. researchgate.net [researchgate.net]
- 2. 8-Oxoguanine - Wikipedia [en.wikipedia.org]
- 3. 8-Hydroxydeoxyguanosine: Not mere biomarker for oxidative stress, but remedy for oxidative stress-implicated gastrointestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of 8-hydroxyguanine moiety in cellular DNA by agents producing oxygen radicals and evidence for its repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formation of 8-hydroxyguanine residues in cellular DNA exposed to the carcinogen 4-nitroquinoline 1-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation of 8-hydroxyguanine residues in DNA by X-irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 8-Oxoguanine DNA glycosylase 1: Beyond repair of the oxidatively modified base lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of 8-Hydroxyguanine DNA Glycosylase 1 on the Function of Immune Cells [mdpi.com]
- 11. Frontiers | Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress [frontiersin.org]
- 12. Detection of 8-OHdG as a diagnostic biomarker - Korkmaz - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 18. nwlifescience.com [nwlifescience.com]
- 19. Technical tips for 8-OHdG ELISA: JaICA Oxidative stress markers [jaica.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Methodology for urinary 8-hydroxy-2'-deoxyguanosine analysis by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. ntrs.nasa.gov [ntrs.nasa.gov]
- 25. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Measurement of 8-Hydroxy-2'-Deoxyguanosine in DNA by High-Performance Liquid Chromatography-Mass Spectrometry: Comparison with Measurement by Gas Chromatography-Mass Spectrometry | NIST [nist.gov]
- 27. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2′-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PMC [pmc.ncbi.nlm.nih.gov]
- 28. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 29. Using 8-Hydroxy-2′-Deoxiguanosine (8-OHdG) as a Reliable Biomarker for Assessing Periodontal Disease Associated with Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Elevated Plasma Level of 8-Hydroxy-2′-deoxyguanosine Is Associated with Primary Open-Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Measurement of 8-hydroxyguanine as an oxidative stress biomarker in saliva by HPLC-ECD - PMC [pmc.ncbi.nlm.nih.gov]
- 32. 8-Hydroxy-2-Deoxyguanosine Levels and Cardiovascular Disease: A Systematic Review and Meta-Analysis of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to 8-Hydroxyguanine Hydrochloride: Safety and Handling
For researchers, scientists, and professionals in drug development, a thorough understanding of the safety and handling protocols for chemical compounds is paramount. This guide provides a comprehensive overview of the safety and handling information for 8-Hydroxyguanine hydrochloride (CAS No. 1246818-54-1), a compound of significant interest in studies of oxidative DNA damage.
Section 1: Chemical and Physical Properties
This compound, also known as 8-Oxoguanine hydrochloride, is the hydrochloride salt of 8-Hydroxyguanine. 8-Hydroxyguanine is a major product of DNA oxidation and is used as a biomarker for oxidative stress.[1][2] The hydrochloride form is often used in research settings.
| Property | Value |
| Synonyms | 2-Amino-1,7-dihydro-6H-purin-6,8-dione hydrochloride; 8-Oxoguanine hydrochloride |
| CAS Number | 1246818-54-1 |
| Molecular Formula | C₅H₅N₅O₂ · HCl |
| Molecular Weight | 203.59 g/mol [2] |
| Appearance | Crystalline solid |
| Purity | ≥99.0%[2] |
| Storage Temperature | 2-8°C[3][4] |
| Shipping Temperature | Ambient Temperature[5] |
Section 2: Safety and Hazard Information
According to available safety data sheets, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[6] Consequently, it does not have assigned GHS pictograms, signal words, or hazard statements.[6] However, it is crucial to note that the non-hydrochloride form, 8-Hydroxyguanine, is reported to cause skin, eye, and respiratory irritation. Therefore, prudent laboratory practices should be observed at all times.
GHS Classification and Labeling
| GHS Classification | Not Classified[6] |
| Hazard Pictograms | None[6] |
| Signal Word | None[6] |
| Hazard Statements | None[6] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
Toxicological Data
Section 3: Handling and Storage
Proper handling and storage procedures are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or latex).
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.
Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any dust.
-
Avoid direct contact with skin, eyes, and clothing.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.
-
Minimize the generation of dust.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly sealed container.
-
Keep in a cool, dry place.
-
Recommended storage temperature is between 2°C and 8°C.[3][4]
Section 4: First Aid Measures
In case of exposure, follow these first aid procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[8] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[8] |
Section 5: Experimental Protocols
While specific safety assessment protocols for this compound are not published, the following are representative experimental procedures for evaluating the potential cytotoxicity and mutagenicity of a chemical compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general method to assess the effect of a compound on cell viability.
Objective: To determine the concentration of this compound that reduces the viability of a cell culture by 50% (IC50).
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium without the compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.
Bacterial Reverse Mutation Assay (Ames Test)
This protocol is a standard method to assess the mutagenic potential of a chemical.
Objective: To determine if this compound can induce mutations in a bacterial strain.
Methodology:
-
Bacterial Strains: Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100).
-
Metabolic Activation (Optional): Perform the assay with and without a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and (if applicable) the S9 mix.
-
Plating: Pour the mixture onto a minimal glucose agar (B569324) plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
Data Analysis: Compare the number of revertant colonies on the plates with the test compound to the number on the negative control plates (vehicle only). A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.
Section 6: Visualizations
Laboratory Workflow for Handling Chemical Compounds
References
An In-depth Technical Guide to the Mutagenic Potential of 8-Hydroxyguanine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyguanine (B145757) (8-oxoG), also known as 8-oxoguanine or 7,8-dihydro-8-oxoguanine, stands as one of the most abundant and extensively studied oxidative DNA lesions.[1][2] It is a primary product of guanine (B1146940) oxidation resulting from endogenous metabolic processes and exogenous agents that generate reactive oxygen species (ROS).[2][3] Due to its profound mutagenic potential, 8-oxoG is a critical lesion in the study of carcinogenesis, neurodegenerative diseases, and aging.[4][5][6] This guide provides a comprehensive technical overview of the formation, mutagenic mechanisms, cellular repair pathways, and experimental methodologies associated with 8-oxoG.
Section 1: Formation and Chemical Properties of 8-oxoG
8-oxoG is formed when the C8 position of guanine is hydroxylated by ROS, such as the hydroxyl radical (•OH).[7] This modification alters the chemical properties of the guanine base, leading to a critical conformational ambiguity. The 8-oxoG lesion can exist in two tautomeric forms: the keto form, which correctly pairs with cytosine, and the enol form. More importantly, in the context of a DNA duplex, the 8-oxoG base can readily adopt a syn conformation, unlike the typical anti conformation of guanine.[8] This syn conformation allows it to form a stable Hoogsteen-type base pair with adenine (B156593).[1][9] This structural flexibility is the chemical basis for its mutagenic character.
Section 2: The Mutagenic Event: G:C to T:A Transversion
The primary mutagenic outcome of an unrepaired 8-oxoG lesion is a G:C to T:A transversion mutation.[10][11] This occurs over two rounds of DNA replication.
-
First Round of Replication (Misincorporation): When a DNA polymerase encounters an 8-oxoG lesion in the template strand, the syn conformation of 8-oxoG facilitates the misincorporation of adenine (A) opposite the lesion.[8][12] This results in a stable 8-oxoG:A mispair.[13] While DNA polymerases can also incorporate cytosine (C) correctly, the insertion of adenine is often kinetically favored by many polymerases.[14]
-
Second Round of Replication (Mutation Fixation): In the subsequent round of replication, the newly synthesized strand containing adenine serves as a template. The replication machinery correctly inserts a thymine (B56734) (T) opposite this adenine, permanently fixing the mutation. The original G:C pair is thus converted to a T:A pair.
The mutagenic frequency of 8-oxoG can vary depending on the DNA polymerase involved and the local sequence context.[1][9] Some specialized DNA polymerases can bypass the lesion more accurately than others.[9][15]
| DNA Polymerase Family | Example Polymerase | Typical Action on 8-oxoG:C Template | Mutagenic Frequency (G→T) |
| B Family (Replicative) | Pol δ, Pol ε | Prone to misincorporating Adenine | Moderate to High |
| X Family (BER) | Pol β | Can misincorporate Adenine | Moderate |
| X Family (BER) | Pol λ | Primarily error-free bypass (inserts Cytosine) | Low |
| Y Family (TLS) | Pol η | Primarily error-free bypass (inserts Cytosine) | Low[9] |
| Y Family (TLS) | Pol κ | Primarily error-prone bypass (inserts Adenine) | High[9] |
| Y Family (TLS) | Pol ι | Error-prone bypass | Moderate |
| Note: Frequencies are context-dependent and based on various in vitro and cellular studies.[9][14][15] |
Section 3: The "GO" System: A Triad of Cellular Defense
To counteract the mutagenic threat of 8-oxoG, cells have evolved a sophisticated, multi-layered defense system known as the "GO" system, primarily operating through the Base Excision Repair (BER) pathway.[8][16] This system involves three key enzymes: MTH1, OGG1, and MUTYH.[16]
-
MTH1 (NUDT1) - Sanitizing the Nucleotide Pool: MTH1 hydrolyzes 8-oxo-dGTP in the cellular nucleotide pool to 8-oxo-dGMP.[16][17] This prevents the incorporation of the oxidized nucleotide into newly synthesized DNA, which would otherwise lead to A:T to C:G transversions.[1]
-
OGG1 - Excising the Lesion from DNA: 8-oxoguanine DNA glycosylase 1 (OGG1) is the primary enzyme responsible for recognizing and excising 8-oxoG when it is paired with cytosine (8-oxoG:C).[4][18] OGG1 is a bifunctional glycosylase, meaning it not only cleaves the N-glycosidic bond to remove the damaged base but also possesses AP lyase activity to nick the DNA backbone at the resulting apurinic/apyrimidinic (AP) site.[8][18] Downstream BER proteins, including APE1, DNA Polymerase β, and Ligase III, complete the repair.[16]
-
MUTYH - Correcting the Mispair: If replication occurs before OGG1 can act, an 8-oxoG:A mispair is formed. The MutY Homolog (MUTYH) glycosylase specifically recognizes this mismatch and excises the undamaged adenine base.[13][19] This action initiates a subsequent BER process that allows a DNA polymerase to insert a cytosine opposite the 8-oxoG, restoring the 8-oxoG:C pair.[16] This gives OGG1 another opportunity to remove the original lesion.[8]
Section 4: Experimental Methodologies
Studying the mutagenic potential of 8-oxoG requires a range of sophisticated techniques, from quantification of the lesion to functional assays of repair and mutagenesis.
Quantification of 8-oxoG in Biological Samples
Accurate measurement of 8-oxoG is crucial for its use as a biomarker of oxidative stress.[2][20][21]
-
Method: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[22][23]
-
Protocol Outline:
-
Sample Preparation: Isolate DNA from cells or tissues. For urine or serum analysis, samples may be used directly or after a concentration step.[22][24]
-
DNA Hydrolysis: Enzymatically digest DNA to individual deoxynucleosides (e.g., using nuclease P1 and alkaline phosphatase).
-
Chromatographic Separation: Inject the hydrolysate into an HPLC system, typically with a reversed-phase C18 column, to separate 8-oxo-2'-deoxyguanosine (8-oxodG) from other nucleosides.[25]
-
Mass Spectrometric Detection: The eluent is directed into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for 8-oxodG and an isotopically labeled internal standard.[23]
-
Quantification: The amount of 8-oxodG is determined by comparing its peak area to that of the known concentration of the internal standard.
-
In Vitro DNA Polymerase Fidelity Assay
These assays determine the frequency with which a specific DNA polymerase incorporates adenine versus cytosine opposite an 8-oxoG lesion.
-
Method: Primer Extension or "Running Start" Assay.[26]
-
Protocol Outline:
-
Substrate Preparation: Synthesize a short, radiolabeled DNA primer and anneal it to a longer, single-stranded DNA template containing a single, site-specific 8-oxoG lesion.
-
Reaction: Incubate the primer-template substrate with a purified DNA polymerase and a mixture of all four dNTPs for a defined period.
-
Quenching: Stop the reaction by adding EDTA.
-
Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.
-
Analysis: Use phosphorimaging to visualize and quantify the radiolabeled DNA fragments. The relative intensity of the band corresponding to full-length product (bypass) versus the band at the lesion site (stall) indicates bypass efficiency. Sequencing the full-length product reveals the identity of the inserted nucleotide, allowing for calculation of misincorporation frequency.
-
| Parameter | Description | Typical Finding for 8-oxoG |
| Bypass Efficiency | Percentage of primers extended past the lesion. | Varies significantly among polymerases; often a kinetic block.[10] |
| Misincorporation Frequency | (Adenine Insertions) / (Total Insertions) | Can range from <1% to >90% depending on the polymerase.[1][9] |
Section 5: Implications in Disease and Drug Development
The accumulation of 8-oxoG and deficiencies in its repair pathways are linked to numerous pathologies.
-
Carcinogenesis: Biallelic germline mutations in the MUTYH gene cause MUTYH-Associated Polyposis (MAP), a colorectal cancer predisposition syndrome characterized by a high number of G:C to T:A transversions in tumors.[13][27] This highlights the critical role of the GO system in preventing cancer.
-
Neurodegeneration: Accumulation of 8-oxoG in mitochondrial DNA is implicated in neurodegenerative diseases.[5] Interestingly, while OGG1 and MTH1 are protective, MUTYH-initiated repair in neurons can trigger cell death pathways, suggesting a complex role in the brain.[5]
-
Biomarker: Levels of 8-oxodG in urine and blood are widely used as non-invasive biomarkers to assess systemic oxidative stress in conditions like diabetes, cardiovascular disease, and in response to environmental exposures.[2][6]
For drug development, targeting the 8-oxoG repair pathway is an emerging strategy. Inhibitors of OGG1 or MTH1 are being explored as potential cancer therapies, particularly in combination with agents that induce ROS, to selectively kill cancer cells by overwhelming their DNA repair capacity.[16]
Conclusion
8-Hydroxyguanine is a potent endogenous mutagen that poses a constant threat to genomic integrity. Its chemical properties facilitate a specific G:C to T:A transversion mutation that is strongly implicated in human disease. The cellular "GO" system provides a robust, multi-pronged defense to mitigate this threat by sanitizing nucleotide pools and repairing DNA lesions. Understanding the intricate balance between 8-oxoG formation, mutagenesis, and repair is fundamental for researchers in molecular biology, oncology, and neurobiology, and offers promising avenues for the development of novel diagnostics and therapeutic interventions.
References
- 1. Mutations induced by 8-hydroxyguanine (8-oxo-7,8-dihydroguanine), a representative oxidized base, in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Repair and mutagenesis survey of 8-hydroxyguanine in bacteria and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 8-Oxoguanine causes neurodegeneration during MUTYH-mediated DNA base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. 8-Hydroxyguanine, a DNA adduct formed by oxygen radicals: its implication on oxygen radical-involved mutagenesis/carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress [frontiersin.org]
- 9. 8-Oxo-2′-deoxyguanosine replication in mutational hot spot sequences of the p53 gene in human cells is less mutagenic than that of the corresponding formamidopyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 8-Hydroxyguanine in a mutational hotspot of the c-Ha-ras gene causes misreplication, ‘action-at-a-distance’ mutagenesis and inhibition of replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transversion - Wikipedia [en.wikipedia.org]
- 12. Structural basis for removal of adenine mispaired with 8-oxoguanine by MutY adenine DNA glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Repair of 8-oxoG:A Mismatches by the MUTYH Glycosylase: Mechanism, Metals & Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA polymerase structure-based insight on the mutagenic properties of 8-oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. The Role of 8-oxoG Repair Systems in Tumorigenesis and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reassessing the roles of oxidative DNA base lesion 8-oxoGua and repair enzyme OGG1 in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Replication-associated repair of adenine:8-oxoguanine mispairs by MYH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC-ECD Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 8-OxodG: A Potential Biomarker for Chronic Oxidative Stress Induced by High-LET Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A robust LC-MS/MS method to measure 8-oxoGuo, 8-oxodG, and NMN in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Repair of 8-oxoG:A mismatches by the MUTYH glycosylase: Mechanism, metals and medicine [escholarship.org]
An In-depth Technical Guide to the Endogenous Sources of 8-Hydroxyguanine Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyguanine (B145757) (8-OHG), also known as 8-oxoguanine (8-oxoG), is a major product of oxidative DNA damage and a widely recognized biomarker of oxidative stress.[1][2] Its formation within cellular DNA can lead to G:C to T:A transversion mutations if not repaired, implicating it in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and aging.[3][4] Understanding the endogenous sources of 8-OHG is crucial for developing therapeutic strategies to mitigate oxidative stress and its detrimental consequences. This technical guide provides a comprehensive overview of the primary endogenous sources of 8-OHG formation, detailed experimental protocols for its quantification, and a summary of quantitative data to facilitate comparative analysis.
Core Endogenous Sources of 8-Hydroxyguanine Formation
The formation of 8-OHG is primarily driven by the attack of reactive oxygen species (ROS) on the guanine (B1146940) base in DNA.[5][6] Several intracellular processes are major contributors to the endogenous production of ROS.
Mitochondrial Respiration
The mitochondrial electron transport chain (ETC) is the principal site of cellular energy production in the form of ATP. However, a small percentage of electrons can leak from the ETC, particularly from complexes I and III, and prematurely react with molecular oxygen to form superoxide (B77818) radicals (O₂⁻).[7] Superoxide dismutase (SOD) then converts superoxide to hydrogen peroxide (H₂O₂), which can be further reduced to the highly reactive hydroxyl radical (•OH) via the Fenton reaction in the presence of transition metals like iron or copper.[5][8] The hydroxyl radical is a potent oxidizing agent that readily reacts with guanine to form 8-OHG.[9] Mitochondrial DNA (mtDNA) is particularly susceptible to oxidative damage due to its proximity to the site of ROS production and the lack of protective histone proteins.[7][10]
Inflammatory Responses
During inflammation, activated immune cells such as neutrophils and macrophages produce a "respiratory burst" to eliminate pathogens.[11] This process involves the rapid generation of large amounts of superoxide and other ROS by the NADPH oxidase (NOX) enzyme complex.[12] Additionally, inflammatory cells express inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO•).[13] Nitric oxide can react with superoxide to form the highly reactive peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent that can also lead to the formation of 8-OHG.[13][14][15]
Peroxisomal Metabolism
Peroxisomes are organelles involved in various metabolic processes, including the β-oxidation of very-long-chain fatty acids.[16] Several enzymes within peroxisomes, such as acyl-CoA oxidase, produce hydrogen peroxide as a byproduct.[16][17] Although peroxisomes contain high concentrations of catalase to decompose H₂O₂, leakage of this ROS into the cytoplasm can contribute to the cellular oxidative burden and subsequent DNA damage, including the formation of 8-OHG.[16]
Cytochrome P450 Enzymes
The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the endoplasmic reticulum, are involved in the metabolism of a wide range of endogenous and exogenous compounds.[18] The catalytic cycle of some CYP enzymes can become "uncoupled," leading to the production of superoxide and hydrogen peroxide.[12][19] This ROS generation can contribute to the formation of 8-OHG in the vicinity of the endoplasmic reticulum. Certain CYP isoforms, such as CYP1A1, CYP1A2, CYP1B1, CYP2A6, and CYP2E1, have been particularly implicated in the generation of metabolites that can cause DNA damage.[18]
Quantitative Data on 8-Hydroxyguanine Formation
Quantifying the precise contribution of each endogenous source to the basal levels of 8-OHG is challenging and can vary significantly depending on cell type, metabolic state, and the presence of external stressors. The following table summarizes available quantitative data on 8-OHG levels under different conditions related to its endogenous sources.
| Source/Condition | Organism/Cell Type | 8-OHG Levels (lesions per 10^6 Guanines) | Reference |
| Mitochondrial DNA (Basal) | Mouse Liver | ~10-12 | [20] |
| Nuclear DNA (Basal) | Mouse Liver | ~0.5-1.0 | [20] |
| Peroxisome Proliferation | Rat Liver (after 40 weeks of ciprofibrate) | Significantly increased vs. control | [16] |
| Inflammation (Smoking) | Human Leukocytes (Smokers) | 33.1 ± 10.6 | [21] |
| Inflammation (Non-Smoking) | Human Leukocytes (Non-Smokers) | 15.3 ± 1.8 | [21] |
| Diabetes (Mitochondrial DNA) | Rat Kidney (Diabetic) | ~2.8-fold increase vs. control | [22] |
Signaling Pathways and Experimental Workflows
Signaling Pathway for ROS-Induced 8-OHG Formation
Caption: Major endogenous pathways leading to the formation of 8-Hydroxyguanine.
Experimental Workflow for 8-OHG Quantification
Caption: General workflow for the quantification of 8-OHG in biological samples.
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Rodent Liver
Objective: To isolate a functionally intact mitochondrial fraction from rodent liver for subsequent analysis of mitochondrial DNA damage.
Materials:
-
Isolation Buffer I: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EGTA. Keep on ice.
-
Isolation Buffer II: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4). Keep on ice.
-
Dounce homogenizer with a loose-fitting pestle.
-
Refrigerated centrifuge.
Procedure:
-
Euthanize the animal according to approved institutional protocols.
-
Perfuse the liver with ice-cold saline to remove blood.
-
Excise the liver, weigh it, and place it in a beaker with ice-cold Isolation Buffer I.
-
Mince the liver into small pieces with scissors.
-
Transfer the minced tissue to the Dounce homogenizer with 5-10 volumes of Isolation Buffer I.
-
Homogenize with 5-10 slow strokes of the pestle.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully transfer the supernatant to a new tube and centrifuge at 8,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant. Resuspend the mitochondrial pellet in Isolation Buffer II and repeat the centrifugation at 8,000 x g for 10 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a suitable buffer for DNA extraction.
Protocol 2: Quantification of 8-OHdG in DNA by HPLC-ECD
Objective: To quantify the levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) in a DNA sample using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Materials:
-
DNA sample (extracted from cells, tissues, or isolated organelles).
-
Nuclease P1.
-
Alkaline phosphatase.
-
HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
Mobile phase: 10% methanol (B129727) in 50 mM sodium acetate (B1210297) buffer (pH 5.1).
-
8-OHdG and 2'-deoxyguanosine (B1662781) (dG) standards.
Procedure:
-
DNA Hydrolysis:
-
To 50-100 µg of DNA, add nuclease P1 (5-10 units) in a buffer of 30 mM sodium acetate (pH 5.3) and 0.1 mM ZnSO₄.
-
Incubate at 37°C for 1 hour.
-
Add 1 M Tris-HCl (pH 8.0) to adjust the pH to 7.5-8.0.
-
Add alkaline phosphatase (5-10 units) and incubate at 37°C for 1 hour.
-
Filter the hydrolysate through a 0.22 µm filter before injection into the HPLC system.
-
-
HPLC-ECD Analysis:
-
Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min.
-
Set the electrochemical detector potential to +600 mV.
-
Inject the hydrolyzed DNA sample onto the column.
-
Detect dG using a UV detector at 260 nm and 8-OHdG using the electrochemical detector.
-
-
Quantification:
-
Generate a standard curve for both dG and 8-OHdG using known concentrations of the standards.
-
Calculate the amount of dG and 8-OHdG in the sample based on the peak areas from the standard curves.
-
Express the results as the number of 8-OHdG lesions per 10⁶ dG residues.
-
Protocol 3: Induction and Measurement of 8-OHG in Cultured Cells Following Inflammatory Stimulus
Objective: To measure the increase in 8-OHG in cultured epithelial cells co-cultured with activated macrophages.
Materials:
-
Epithelial cell line (e.g., A549).
-
Macrophage cell line (e.g., RAW 264.7).
-
Lipopolysaccharide (LPS) for macrophage activation.
-
Phorbol 12-myristate 13-acetate (PMA).
-
Co-culture system (e.g., Transwell inserts).
-
Reagents for DNA extraction and 8-OHdG quantification (as in Protocol 2).
Procedure:
-
Seed epithelial cells in the bottom of a 6-well plate and allow them to adhere.
-
Seed macrophages on Transwell inserts with a 0.4 µm pore size.
-
Activate the macrophages by treating them with LPS (1 µg/mL) and PMA (100 ng/mL) for 4 hours.
-
Wash the activated macrophages to remove excess LPS and PMA.
-
Place the Transwell inserts containing the activated macrophages into the wells with the epithelial cells, creating a co-culture system.
-
Incubate the co-culture for 24 hours.
-
Remove the Transwell inserts and harvest the epithelial cells.
-
Extract DNA from the epithelial cells.
-
Quantify 8-OHdG levels in the extracted DNA using HPLC-ECD as described in Protocol 2.
-
Compare the 8-OHdG levels in epithelial cells co-cultured with activated macrophages to control cells co-cultured with non-activated macrophages.
Conclusion
The endogenous formation of 8-hydroxyguanine is a complex process resulting from the interplay of multiple cellular metabolic and signaling pathways. Mitochondrial respiration, inflammatory responses, peroxisomal metabolism, and cytochrome P450 activity are the primary contributors to the steady-state levels of this oxidative DNA lesion. The provided experimental protocols offer robust methodologies for the quantification of 8-OHG, enabling researchers to investigate the impact of various physiological and pathological conditions on oxidative DNA damage. A thorough understanding of these endogenous sources and the ability to accurately measure their impact are essential for the development of novel therapeutic interventions aimed at mitigating oxidative stress and preventing associated diseases.
References
- 1. Competitive reactions of peroxynitrite with 2'-deoxyguanosine and 7,8-dihydro-8-oxo-2'-deoxyguanosine (8-oxodG): relevance to the formation of 8-oxodG in DNA exposed to peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxynitrite-induced reactions of synthetic oligonucleotides containing 8-oxoguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of oxidized guanine, 8-oxoguanine, in mitochondrial DNA by immunofluorescence method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peroxynitrite-induced oxidation and nitration products of guanine and 8-oxoguanine: structures and mechanisms of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. Absolute protein quantification of clinically relevant cytochrome P450 enzymes and UDP-glucuronosyltransferases by mass spectrometry-based targeted proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. antibodiesinc.com [antibodiesinc.com]
- 12. The Role of 8-Oxoguanine DNA Glycosylase-1 in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 8-Hydroxydeoxyguanosine: Not mere biomarker for oxidative stress, but remedy for oxidative stress-implicated gastrointestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of 8-Oxo-deoxyguanosine in Lymphocytes, Cultured Cells, and Tissue Samples by HPLC with Electrochemical Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. Mitochondrial repair of 8-oxoguanine and changes with aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 8-Hydroxy-2-deoxyguanosine prevents plaque formation and inhibits vascular smooth muscle cell activation through Rac1 inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Validation of in vitro methods for human cytochrome P450 enzyme induction: Outcome of a multi-laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 8-Hydroxyguanine using a Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for a competitive ELISA, a common method for the quantitative determination of 8-OHdG in various biological samples.
Principle of the Assay
The 8-OHdG ELISA is a competitive immunoassay. The principle relies on the competition between 8-OHdG in the sample and a fixed amount of 8-OHdG coated on a microplate for binding to a specific primary antibody.
The general steps are as follows:
-
Standards and samples containing 8-OHdG are added to the wells of a microplate pre-coated with 8-OHdG.
-
A specific monoclonal antibody against 8-OHdG, often conjugated to an enzyme like Horseradish Peroxidase (HRP) or detected by a secondary enzyme-linked antibody, is added to the wells.
-
During incubation, the antibody will bind to either the 8-OHdG in the sample or the 8-OHdG coated on the plate. The amount of antibody that binds to the plate is inversely proportional to the concentration of 8-OHdG in the sample.
-
After a washing step to remove unbound reagents, a substrate solution is added. The enzyme catalyzes a colorimetric reaction.
-
The intensity of the color developed is measured using a microplate reader. The concentration of 8-OHdG in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of 8-OHdG.[5][6]
Data Presentation
The performance characteristics of commercially available 8-OHdG ELISA kits can vary. The following tables summarize typical quantitative data for general reference. Researchers should always refer to the specific datasheet provided with their kit.
Table 1: Typical Performance Characteristics of 8-OHdG ELISA Kits
| Parameter | Typical Value Range |
| Assay Range | 0.125 - 800 ng/mL |
| Sensitivity (LLD) | 0.281 - 3.12 ng/mL |
| Sample Type | Urine, Plasma, Serum, Saliva, Tissue Homogenates, Cell Lysates |
| Intra-assay Precision (CV%) | < 12% |
| Inter-assay Precision (CV%) | < 11% |
Table 2: Comparison of Detection Range and Sensitivity of Selected Commercial 8-OHdG ELISA Kits
| Kit/Manufacturer | Detection Range | Sensitivity | Reference |
| Agrisera | 0.94 - 60 ng/mL | 0.59 ng/mL | [7] |
| Cosmo Bio | 2 - 800 ng/mL | < 0.8 ng/mL | [5] |
| Invitrogen | 1.56 - 100 ng/mL | 0.94 ng/mL | [3] |
| Cusabio | 3.12 - 800 ng/mL | 3.12 ng/mL | [8] |
| AdipoGen | 0.125 - 10 ng/mL | Not Specified | [1] |
| FineTest (Mouse) | 0.469 - 30 ng/mL | 0.281 ng/mL | [4] |
| Cloud-Clone Corp. | 74.07 - 6,000 pg/mL | < 26.81 pg/mL |
Note: Values are subject to change and may vary between lots. Always consult the kit-specific manual.
Experimental Protocols
This section provides a generalized, detailed methodology for an 8-OHdG competitive ELISA.
Reagent Preparation
-
Wash Buffer (1x): If supplied as a concentrate (e.g., 20x), dilute with deionized or distilled water to the final working concentration. If crystals have formed in the concentrate, warm the bottle in a water bath until they have completely dissolved.
-
8-OHdG Standard: Reconstitute the lyophilized standard with the provided diluent to create a stock solution. Prepare a dilution series (e.g., 7 standards) according to the kit manual to generate a standard curve. Use the diluent as the zero standard (0 ng/mL).
-
Antibody Preparation: Dilute the concentrated anti-8-OHdG antibody and/or HRP-conjugated secondary antibody with the appropriate antibody diluent as specified in the kit instructions.
-
Substrate Solution: Prepare the TMB substrate solution if it is provided as two separate components. Mix just before use and protect from light.
-
Stop Solution: The stop solution (typically a strong acid like sulfuric or phosphoric acid) is usually ready to use.
Sample Preparation
-
Urine: Centrifuge fresh urine samples at approximately 2,000 x g for 10-15 minutes to remove any particulate matter. Samples can be stored at -20°C or -80°C for later analysis. A dilution of 1:20 with the provided sample diluent is often a good starting point.[7]
-
Serum: Collect whole blood and allow it to clot at room temperature for at least 30 minutes. Centrifuge at 1,000 x g for 15 minutes. Aspirate the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5]
-
Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 1,000 x g for 15 minutes within 30 minutes of collection. Collect the plasma and assay immediately or store in aliquots at -20°C or -80°C.
-
Saliva: Collect saliva into a sterile tube. Centrifuge at 2,000 x g for 15 minutes to clarify. The supernatant can be used directly in the assay or stored at -80°C.[7]
-
Tissue or Cells (for DNA extraction):
-
Homogenize tissue samples or lyse cells using standard methods.
-
Extract DNA using a commercially available DNA extraction kit.
-
Digest the DNA to single nucleosides. This typically involves incubation with nuclease P1, followed by treatment with alkaline phosphatase to dephosphorylate the nucleotides.[7]
-
The resulting mixture containing 8-OHdG can then be used in the ELISA.
-
ELISA Assay Procedure
-
Bring all reagents and samples to room temperature before use.
-
Determine the number of wells required for standards, samples, and blanks. It is recommended to run all standards and samples in duplicate or triplicate.
-
Add 50 µL of each standard and sample into the appropriate wells of the 8-OHdG pre-coated microplate.
-
Add 50 µL of the diluted anti-8-OHdG antibody preparation to each well (except for the blank wells).
-
Incubate the plate for 1-2 hours at 37°C or as specified by the kit manufacturer. Some high-sensitivity protocols may require an overnight incubation at 4°C.[6]
-
Wash the plate 3-5 times with 1x Wash Buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody (if required by the kit format) or other detection reagent to each well.
-
Incubate the plate for 30-60 minutes at 37°C.
-
Wash the plate as described in step 6.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate the plate in the dark at room temperature (20-25°C) for 15-30 minutes, or until a color change is observed in the standards.
-
Stop the reaction by adding 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
Data Analysis
-
Calculate the average absorbance for each set of replicate standards, controls, and samples.
-
Subtract the average absorbance of the blank wells from the average absorbance of all other wells.
-
Create a standard curve by plotting the average absorbance for each standard on the y-axis against the corresponding 8-OHdG concentration on the x-axis. A semi-log or log-log plot is often used.
-
Determine the concentration of 8-OHdG in the samples by interpolating their average absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor used for each sample to obtain the final concentration in the original sample.
Signaling Pathways and Relationships
Oxidative stress and the subsequent generation of 8-OHG are implicated in various signaling pathways. The process of DNA repair itself can initiate a signaling cascade. The base excision repair (BER) pathway is primarily responsible for removing 8-OHdG from DNA. This process is initiated by the enzyme 8-oxoguanine DNA glycosylase-1 (OGG1). Recent studies have shown that after OGG1 excises the 8-OHG base, the OGG1-8-OHG complex can act as a guanine (B1146940) nucleotide exchange factor (GEF) for small GTPases like Ras. This activation of Ras can, in turn, trigger downstream signaling cascades, such as the MAPK/ERK pathway, linking DNA damage and repair directly to cellular signaling and gene expression.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the 8-OHdG competitive ELISA protocol.
References
- 1. adipogen.com [adipogen.com]
- 2. 8-OHdG Competitive ELISA Kit (EEL004) - Invitrogen [thermofisher.com]
- 3. biocompare.com [biocompare.com]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. High Sensitivity 8-Hydroxydeoxyguanosine (8-OHdG) ELISA Kit | NWLSS | Supplier [nwlifescience.com]
- 6. agrisera.com [agrisera.com]
- 7. cusabio.com [cusabio.com]
- 8. cloud-clone.com [cloud-clone.com]
Application Notes and Protocols for the Detection of 8-Hydroxyguanine using HPLC-ECD
Introduction
8-Hydroxyguanine (B145757) (8-OHG) and its corresponding deoxynucleoside, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), are widely recognized as significant biomarkers of oxidative DNA damage.[1][2] Reactive oxygen species (ROS), generated through normal metabolic processes and exposure to environmental mutagens, can inflict damage upon cellular DNA, with guanine (B1146940) being the most susceptible base to oxidation.[1][2] The resulting lesions, if not repaired, can lead to G-to-T transversions, contributing to mutagenesis, carcinogenesis, and the progression of various age-related and neurodegenerative diseases.[3] Consequently, the accurate quantification of 8-OHG and 8-OHdG in biological samples such as urine, blood, saliva, and tissues is crucial for assessing oxidative stress, disease risk, and the efficacy of therapeutic interventions.[1][2]
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly selective and sensitive analytical technique for the quantification of these oxidative DNA damage biomarkers, capable of detection down to the femtomolar range.[1][2][4] This document provides detailed application notes and experimental protocols for the detection of 8-hydroxyguanine using HPLC-ECD, intended for researchers, scientists, and professionals in drug development.
Signaling Pathways and Experimental Workflow
Oxidative DNA Damage and Repair Pathway
Caption: Simplified pathway of ROS-induced guanine oxidation in DNA and subsequent repair.
General Experimental Workflow for 8-OHG Detection
References
Application Note: Quantification of 8-Hydroxyguanine in Tissue by LC-MS/MS
Abstract
8-hydroxyguanine (B145757) (8-OHG) and its corresponding deoxynucleoside, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), are widely recognized as critical biomarkers for oxidative DNA damage. Accurate and sensitive quantification of these markers in tissue samples is essential for research in toxicology, oncology, and neurodegenerative diseases. This application note provides a detailed protocol for the analysis of 8-OHG/8-OHdG in tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology covers tissue homogenization, DNA extraction, enzymatic hydrolysis, and subsequent quantification by LC-MS/MS, offering a robust and reproducible workflow for researchers, scientists, and drug development professionals.
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, can lead to cellular damage. One of the primary targets of ROS is DNA, with guanine (B1146940) being the most susceptible base to oxidation, leading to the formation of 8-hydroxyguanine. The presence of 8-OHG in DNA can lead to G:C to T:A transversions during DNA replication, highlighting its mutagenic potential. Consequently, the quantification of 8-OHG serves as a key indicator of oxidative stress and DNA damage. LC-MS/MS has emerged as the gold standard for this analysis due to its high sensitivity, specificity, and accuracy.[1][2][3] This document outlines a comprehensive protocol for the reliable measurement of 8-OHdG in various tissue types.
Experimental Protocols
Tissue Sample Preparation and Homogenization
Proper sample preparation is critical to prevent artifactual oxidation of guanine during the isolation process.[4][5][6]
-
Materials:
-
Tissue sample (at least 30 mg recommended)[7]
-
Homogenization buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4, with 1 mM EDTA)[8]
-
Centrifuge
-
-
Protocol:
-
Excise and weigh the tissue sample on ice.
-
Mince the tissue thoroughly with disposable scalpels.[7]
-
Add 500 µL of ice-cold homogenization buffer per gram of tissue.[8]
-
Homogenize the sample using a Dounce homogenizer or a bead beater (e.g., FastPrep-24™ at 4.5 m/s for 40 seconds, repeated twice at 4°C).[4][7]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet cellular debris.[8]
-
Collect the supernatant for DNA extraction.
-
DNA Extraction
Several methods can be employed for DNA isolation. The use of a chaotropic agent like sodium iodide (NaI) or commercial kits is common to minimize oxidative damage during extraction.[4]
-
Materials:
-
Commercial DNA isolation kit (e.g., DNeasy Blood & Tissue Kit, QIAGEN)[9]
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
-
Protocol:
-
Follow the manufacturer's instructions for the chosen DNA isolation kit.[9] For instance, using a spin-column-based kit, the supernatant from the homogenization step is lysed, and the DNA is bound to a silica (B1680970) membrane, washed, and then eluted.
-
Resuspend the purified DNA pellet in TE buffer.
-
Determine the DNA concentration and purity by measuring the absorbance at 260 nm and the A260/A280 ratio using a spectrophotometer.[4]
-
Enzymatic Hydrolysis of DNA
Enzymatic digestion is used to break down the DNA into individual nucleosides for analysis.[5][10][11]
-
Materials:
-
Protocol:
-
To a known amount of DNA (e.g., 50-100 µg), add the stable isotope-labeled internal standard.
-
Digest the DNA using nuclease P1 according to the enzyme manufacturer's protocol.[8]
-
Adjust the pH of the solution to between 7.5 and 8.5 using 1 M Tris buffer.[8]
-
Add alkaline phosphatase (approximately 1 unit per 100 µg of DNA) and incubate at 37°C for 30 minutes.[8]
-
Terminate the reaction by boiling the sample for 10 minutes, then place it on ice.[8]
-
The resulting solution containing the nucleosides is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system is typically used.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly employed.[4] For example, an Inertsil ODS-4 (2.1 mm I.D. × 50 mm L., 3 μm).[2]
-
Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) in water.[2]
-
Mobile Phase B: 5 mM ammonium formate in methanol.[2]
-
Flow Rate: 0.2 mL/min.[2]
-
Gradient Elution: A gradient program should be optimized to ensure sufficient separation of 8-OHdG from other nucleosides.
-
-
Mass Spectrometry Detection:
Data Presentation
The following table summarizes representative quantitative data for 8-OHdG levels in different tissues of Atlantic salmon parr, as determined by UPLC-MS/MS.[13]
| Tissue Type | Detection Rate (%) | Concentration Range (ng/g wet weight) | Median Concentration (ng/g wet weight) |
| Skin | 71 | <0.11 - 3.60 | 0.29 |
| Gills | Not specified | <0.11 - 914 | 4.70 |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the LC-MS/MS analysis of 8-hydroxyguanine in tissue samples.
Caption: Workflow for 8-OHG analysis in tissue.
Signaling Pathway Context
The formation of 8-hydroxyguanine is a key event in the cellular response to oxidative stress.
Caption: Formation and fate of 8-hydroxyguanine.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of 8-hydroxyguanine in tissue samples using LC-MS/MS. By following the outlined procedures for sample preparation, DNA extraction, enzymatic hydrolysis, and LC-MS/MS analysis, researchers can obtain accurate and reproducible measurements of this important biomarker of oxidative DNA damage. The sensitivity and specificity of this method make it highly suitable for a wide range of applications in biomedical research and drug development.
References
- 1. Determination of 8-hydroxydeoxyguanosine in biological tissue by liquid chromatography/electrospray ionization-mass spectrometry/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. A reliable assessment of 8-oxo-2-deoxyguanosine levels in nuclear and mitochondrial DNA using the sodium iodide method to isolate DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
- 8. agrisera.com [agrisera.com]
- 9. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2′-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. (PDF) Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry (2001) | Miral Dizdaroglu | 133 Citations [scispace.com]
- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 13. Determination of the Oxidative Stress Biomarkers of 8-Hydroxydeoxyguanosine and Dityrosine in the Gills, Skin, Dorsal Fin, and Liver Tissue of Atlantic Salmon (Salmo salar) Parr - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Standards for 8-Hydroxyguanine Quantification: An Application Note and Protocol
Introduction
8-Hydroxyguanine (8-OHG) and its deoxyribonucleoside form, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), are widely recognized as key biomarkers for oxidative stress and DNA damage. Accurate quantification of these molecules in biological samples is crucial for research in toxicology, carcinogenesis, and various disease pathologies. The foundation of reliable quantification lies in the meticulous preparation of accurate and stable standards. This document provides a detailed application note and protocol for the preparation of 8-OHG and 8-OHdG standards for use in various analytical methods, including Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation
Table 1: Solubility of 8-Hydroxyguanine Standards
| Solvent/Condition | Solubility | Reference |
| Water (neutral pH) | Very limited | [1] |
| Alkaline Conditions (pH 12) | ~12 mM | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |
| NaOH (dropwise addition) | Aids dissolution | [3] |
Table 2: Recommended Storage and Stability of 8-OHdG Standards
| Storage Temperature | Duration | Stability | Recommendations | Reference |
| Room Temperature (25°C) | Up to 24 hours | Stable | Suitable for short-term handling during experiments. | [4][5] |
| 4°C | Several days | Stable | For short-term storage of working solutions. | [1][6] |
| -20°C | ≤ 1 month (samples) | Stable | Recommended for short to mid-term storage of stock and working solutions. Aliquoting is crucial. | [6][7][8] |
| -80°C | ≤ 2 months (samples), > 2 years (urinary) | Highly Stable | Ideal for long-term storage of stock solutions. Avoid repeated freeze-thaw cycles. | [4][8][9] |
Table 3: Example Standard Curve Concentrations for 8-OHdG ELISA Kits
| Kit/Method | Standard Concentration Range (ng/mL) |
| Agrisera ELISA Kit | 0.94, 1.875, 3.75, 7.5, 15, 30, 60 |
| Abcam ELISA Kit | 1.56, 3.13, 6.25, 12.5, 25, 50 |
| ResearchGate Example | 1.56, 3.12, 6.25, 12.5, 25, 50, 100 |
| Cell Biolabs ELISA Kit | 0, 0.625, 1.25, 2.5, 5, 10, 20 |
Experimental Protocols
Protocol 1: Preparation of an 8-Hydroxyguanine Stock Solution
This protocol describes the preparation of a primary stock solution of 8-OHG.
Materials:
-
8-Hydroxyguanine (lyophilized powder)
-
Dimethyl Sulfoxide (DMSO) or 0.1 M NaOH
-
Nuclease-free water
-
Microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Pre-handling: Allow the lyophilized 8-OHG vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution:
-
Using DMSO: Add a precise volume of DMSO to the vial to achieve a desired high concentration (e.g., 1 mg/mL).[2]
-
Using Alkaline Solution: For aqueous stock, carefully add 0.1 M NaOH dropwise to the powder until it completely dissolves with sonication or vortexing.[3] Note that 8-OHG has very limited solubility in water at neutral pH but dissolution is achievable under alkaline conditions.[1]
-
-
Mixing: Vortex the vial thoroughly for at least one minute to ensure complete dissolution. An ultrasonic bath can also be used to aid dissolution.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[6]
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.[6][8]
Protocol 2: Preparation of a Standard Curve by Serial Dilution
This protocol details the creation of a standard curve from the stock solution for use in quantification assays.
Materials:
-
8-OHG stock solution (from Protocol 1)
-
Assay-specific diluent (e.g., Sample and Standard Diluent for ELISA, mobile phase for HPLC)
-
Microcentrifuge tubes or 96-well dilution plate
-
Calibrated pipettes and tips
Procedure:
-
Labeling: Label a series of microcentrifuge tubes corresponding to each standard curve point (e.g., S1 to S7) and a blank.
-
Highest Standard (S1): Prepare the highest concentration standard by diluting the stock solution in the assay diluent. For example, to prepare a 100 ng/mL standard from a 1 mg/mL stock, dilute 1 µL of stock into 999 µL of diluent.
-
Serial Dilutions:
-
Pipette a fixed volume of assay diluent into tubes S2 through S7 (e.g., 500 µL).
-
Transfer an equal volume from S1 to S2 (e.g., 500 µL), and mix thoroughly by vortexing or pipetting up and down. This creates a 1:2 dilution.
-
Repeat the process by transferring the same volume from S2 to S3, and so on, until the lowest concentration standard is prepared in S7.
-
The final tube (blank) should contain only the assay diluent.
-
-
Use: The freshly prepared standards are now ready for use in your assay. It is recommended to run standards in duplicate or triplicate for better accuracy.[7]
Mandatory Visualization
Caption: Workflow for preparing 8-OHG standards.
Signaling Pathways and Logical Relationships
Caption: Key factors influencing accurate 8-OHG quantification.
References
- 1. biolog.de [biolog.de]
- 2. Detection and Quantification of 8-Hydroxy-2′-Deoxyguanosine in Alzheimer’s Transgenic Mouse Urine using Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of 8-Oxoguanine and 8-Hydroxy-2’-deoxyguanosine in the Rat Cerebral Cortex Using Microdialysis Sampling and Capillary Electrophoresis with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The stability of the oxidative stress marker, urinary 8-hydroxy-2'- deoxyguanosine (8-OHdG), when stored at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agrisera.com [agrisera.com]
- 7. abcam.cn [abcam.cn]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. researchgate.net [researchgate.net]
Application Note: Plasma Sample Preparation for 8-Hydroxyguanine Analysis
Introduction
8-hydroxyguanine (8-OHG) and its deoxyribonucleoside form, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), are widely recognized as sensitive and reliable biomarkers for oxidative stress and DNA damage.[1] Reactive oxygen species (ROS) can damage nucleic acids, leading to the formation of these oxidized guanine (B1146940) species.[2] Their subsequent repair and release into circulation allow for their detection in various biological fluids, including plasma.[1] Accurate quantification of 8-OHG in plasma is crucial for clinical research and drug development, offering insights into the pathophysiology of diseases linked to oxidative stress, such as cancer, neurodegenerative disorders, and diabetes.[1][3]
However, plasma is a complex matrix containing high concentrations of proteins, lipids, and other potential interferents that can complicate the direct analysis of low-abundance biomarkers like 8-OHG.[4] Therefore, robust and efficient sample preparation is a critical prerequisite to remove these interfering substances, concentrate the analyte, and ensure accurate and reproducible quantification, typically by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or enzyme-linked immunosorbent assay (ELISA).[5]
This application note provides detailed protocols for the two most common methods for preparing plasma samples for 8-OHG analysis: Protein Precipitation followed by Solid-Phase Extraction (SPE) and Ultrafiltration .
Overview of Methodologies
-
Protein Precipitation (PPT) + Solid-Phase Extraction (SPE): This is a comprehensive approach ideal for sensitive analytical methods like LC-MS/MS. PPT, typically using a cold organic solvent like acetonitrile (B52724), is first employed to denature and remove the bulk of plasma proteins.[4][6] The resulting supernatant, which contains 8-OHG, is then further purified and concentrated using SPE.[7] Reversed-phase SPE cartridges (e.g., C18) are commonly used to retain 8-OHG while allowing more polar contaminants to be washed away.[7] This dual approach provides a very clean extract, minimizing matrix effects and enhancing analytical sensitivity.[8]
-
Ultrafiltration: This method offers a simpler and faster alternative for removing high-molecular-weight interferences, primarily proteins.[9] Plasma samples are centrifuged through a membrane filter with a specific molecular weight cut-off (MWCO), typically 10 kDa.[2][9] Molecules larger than the MWCO (like albumin and other proteins) are retained, while smaller molecules, including 8-OHG, pass through into the filtrate.[2] This method is particularly suitable as a sample cleanup step for subsequent analysis by ELISA or when a very high-throughput workflow is required.
Quantitative Data Summary
The choice of sample preparation and analysis method significantly impacts key performance metrics. The following table summarizes quantitative data from various studies for the analysis of 8-OHG/8-OHdG in plasma or serum.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate | Precision (%CV) | Reference |
| On-line SPE-LC-MS/MS | 0.008 ng/mL | 0.02 ng/mL | 95.1% - 106.1% | 2.3% - 6.8% (Intra-day) | [10][11] |
| SPE (C18) - HPLC-ECD | < 10 pg/mL (< 0.01 ng/mL) | Not Reported | Not Reported | 2.2% - 7.1% | [12] |
| SPE (C18) - HPLC | Not Reported | Not Reported | 92% | 9.5% | [7] |
| Ultrafiltration - ELISA | < 0.125 ng/mL | Not Reported | 80% - 120% (Expected) | Not Reported | [9] |
Note: 8-OHG concentrations in healthy human plasma/serum are typically low, often reported in the range of 0.1 - 0.3 ng/mL or 25.5 ± 13.8 pg/mL.[3][9]
Experimental Protocols & Workflows
Protocol 1: Protein Precipitation and Solid-Phase Extraction (SPE)
This protocol is recommended for preparing plasma samples for analysis by LC-MS/MS. The use of a stable isotope-labeled internal standard (e.g., ¹⁵N₅-8-OHdG) is critical for accurate quantification.[10][13]
Materials:
-
Plasma collected with EDTA or heparin as an anticoagulant.
-
Stable isotope-labeled internal standard (IS) solution (e.g., ¹⁵N₅-8-OHdG).
-
Ice-cold acetonitrile (ACN).
-
Deionized water.
-
Methanol (B129727) (MeOH).
-
SPE cartridges (e.g., Reversed-Phase C18, 1 mL, 50 mg).[7][13]
-
Centrifuge capable of reaching 16,000 x g.
-
SPE vacuum manifold or positive pressure processor.
-
Vortex mixer.
Methodology:
-
Sample Thawing: Thaw frozen plasma samples on ice. Once thawed, vortex briefly and centrifuge at 3,000 x g for 10 minutes at 4°C to pellet any cryoprecipitates or cellular debris.[13]
-
Aliquoting and Spiking: In a microcentrifuge tube, add 500 µL of the clarified plasma. Spike the sample with the internal standard solution (e.g., 10-20 µL of a known concentration) and vortex briefly.[11]
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile (1.5 mL) to the plasma sample.[4]
-
Mixing and Incubation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation. Incubate on ice for 10-15 minutes to facilitate complete precipitation.
-
Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[13]
-
Supernatant Collection: Carefully transfer the supernatant to a new clean tube without disturbing the protein pellet.
-
SPE Cartridge Conditioning:
-
Sample Loading: Load the entire supernatant onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent at a slow, steady flow rate (approx. 1 mL/min).[13]
-
Washing: Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.[13]
-
Elution: Elute the retained 8-OHG from the cartridge using 1 mL of an appropriate organic solvent (e.g., 2 x 500 µL of methanol or an acetonitrile/methanol mixture).[7][13]
-
Final Preparation: The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a small volume of mobile phase for direct injection into the LC-MS/MS system.
Caption: Workflow for Protein Precipitation followed by Solid-Phase Extraction (SPE).
Protocol 2: Ultrafiltration
This protocol is a rapid method for removing proteins and is suitable for sample preparation prior to ELISA.
Materials:
-
Plasma collected with EDTA or heparin as an anticoagulant.
-
Ultrafiltration devices with a 10 kDa molecular weight cut-off (MWCO).[2][9]
-
Centrifuge with a rotor compatible with the filtration devices.
-
Phosphate buffered saline (PBS, pH 7.4) for sample dilution if required.
Methodology:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Device Preparation: If required by the manufacturer, pre-rinse the ultrafiltration device by adding distilled water and centrifuging. Discard the flow-through. This step helps remove any potential preservatives from the filter membrane.
-
Sample Loading: Add an appropriate volume of plasma (e.g., 200-500 µL) into the sample reservoir of the ultrafiltration unit.[2]
-
Centrifugation: Place the unit into the centrifuge. Centrifuge at 10,000 x g for 30-50 minutes at a controlled temperature (e.g., 4-20°C).[2][9] Centrifugation time may need to be optimized based on the specific device and sample viscosity.
-
Filtrate Collection: After centrifugation, carefully remove the device. The filtrate, containing 8-OHG and other small molecules, is collected in the bottom of the collection tube. The retentate, containing proteins, remains in the upper sample reservoir and is discarded.
-
Analysis: The collected filtrate can be directly used for analysis (e.g., in an ELISA) or stored at -80°C.[9] If the expected concentration of 8-OHG is high, the filtrate may be diluted with an appropriate buffer (e.g., PBS).[9]
Caption: Workflow for Plasma Sample Preparation using Ultrafiltration.
Conclusion and Recommendations
The optimal method for plasma sample preparation for 8-OHG analysis depends on the downstream analytical platform, required sensitivity, and sample throughput.
-
The combined Protein Precipitation and SPE method is the gold standard for LC-MS/MS analysis. It provides the cleanest extracts, leading to high sensitivity, excellent recovery, and minimal matrix effects, which is essential for accurate quantification of trace-level biomarkers.[8][10]
-
The Ultrafiltration method is a fast and simple alternative, well-suited for high-throughput screening and for analytical techniques like ELISA that are less susceptible to minor matrix interferences than LC-MS/MS.[2][9]
For all methods, care should be taken to prevent artefactual oxidation during sample collection, handling, and storage. It is recommended to process blood samples as soon as possible after collection and to store plasma at -80°C for long-term stability.[9] The inclusion of an antioxidant like desferrioxamine during sample preparation has also been suggested to prevent in-vitro oxidation.[3]
References
- 1. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2′-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased 8-hydroxy-2′-deoxyguanosine in plasma and decreased mRNA expression of human 8-oxoguanine DNA glycosylase 1, anti-oxidant enzymes, mitochondrial biogenesis-related proteins and glycolytic enzymes in leucocytes in patients with systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. EpiQuik 8-OHdG DNA Damage Quantification Direct Kit (Colorimetric) | EpigenTek [epigentek.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. Detection of 8-OHdG in serum/plasma samples: JaICA Oxidative stress markers [jaica.com]
- 10. Rapid and simple one-step membrane extraction for the determination of 8-hydroxy-2'-deoxyguanosine in human plasma by a combination of on-line solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Rapid measurement of 8-oxo-7,8-dihydro-2′-deoxyguanosine in human biological matrices using ultra-high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Using 8-Hydroxyguanine to Assess Antioxidant Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1][2] This cellular stress leads to the damage of key biomolecules such as lipids, proteins, and DNA. Guanine (B1146940), being the most easily oxidized of the DNA bases, is particularly susceptible to ROS-induced damage, leading to the formation of 8-hydroxyguanine (B145757) (8-OHG), its nucleoside 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), and its deoxynucleotide 8-hydroxy-2'-deoxyguanosine monophosphate.[1][2]
The formation of 8-OHdG is a critical event as it is mutagenic, often causing G:C to T:A transversions during DNA replication if not repaired.[3] To counteract this, cells have evolved the Base Excision Repair (BER) pathway, where the enzyme 8-oxoguanine DNA glycosylase 1 (OGG1) recognizes and excises the damaged base.[3][4] The repaired 8-OHdG is then excreted in urine, making its measurement in biological fluids a reliable, non-invasive biomarker of systemic oxidative DNA damage.[5][6]
The quantification of 8-OHG and 8-OHdG serves as a powerful tool to evaluate the in vivo efficacy of antioxidant compounds and therapies. A reduction in the levels of these biomarkers in response to an antioxidant intervention indicates a decrease in oxidative DNA damage, thereby providing evidence of the compound's protective effects. This application note provides detailed protocols for the most common methods used to measure 8-OHG/8-OHdG and summarizes key data to aid researchers in designing and interpreting studies aimed at assessing antioxidant efficacy.
Data Presentation: Quantitative Analysis of 8-OHdG
The following tables summarize representative data on 8-OHdG levels in human biological samples and the impact of antioxidant interventions. These values can serve as a reference for expected ranges and the magnitude of change achievable with antioxidant therapy.
Table 1: Representative Baseline Levels of 8-OHdG in Healthy Adults
| Biological Matrix | Analytical Method | Mean Concentration (Range) | Population | Citation |
| Urine | HPLC-ECD | 3.9 ng/mg creatinine (B1669602) (IQR: 3.0–5.5) | Healthy Adults (BMI ≤ 25) | [2][7] |
| Urine | ELISA | 5.9–19.8 ng/mg creatinine (IQR) | Healthy Adults (BMI > 25) | [7] |
| Plasma | ELISA | 19.3 ± 3.2 pg/mL | Healthy Controls | [8] |
| Serum | HPLC-ECD | 25.5 ± 13.8 pg/mL | Healthy Individuals | [7] |
| Lymphocyte DNA | HPLC-ECD | 22.9 /10^6 dG | Hemodialysis Patients (Pre-treatment) | [9] |
Table 2: Effect of Antioxidant Supplementation on 8-OHdG Levels
| Intervention | Duration | Biological Matrix | Analytical Method | Result | Citation |
| Vitamin C (300 mg, 3x/week) | 8 weeks | Lymphocyte DNA | HPLC-ECD | Decrease: from 22.9 to 18.8 /10^6 dG | [9] |
| Vitamin E (200 IU/day) | 4 weeks | Blood | Not Specified | 33.8% Decrease in 8-OHdG | [4] |
| Vitamin C (500 mg/day) | 4 weeks | Blood | Not Specified | Decrease in 8-OHdG | [4] |
| High Vegetable & Fruit Diet | 14 days | Lymphocyte DNA | HPLC-ECD | 21.5% Decrease in 8-OHdG | [10] |
| Vitamin C (500 mg/day) & E (400 IU/day) | 2 months | Urine | Not Specified | No significant change | [1][11] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of 8-Oxoguanine Repair and Pro-inflammatory Response
Reactive oxygen species (ROS) can induce the formation of 8-oxoguanine (8-oxoG) in DNA. The primary enzyme for repairing this lesion is 8-oxoguanine DNA glycosylase 1 (OGG1) via the Base Excision Repair (BER) pathway. Beyond its role in maintaining genome integrity, the OGG1-BER process can initiate a pro-inflammatory signaling cascade. Upon excising 8-oxoG, OGG1 can act as a guanine nucleotide exchange factor for the small GTPase KRAS, leading to its activation. Activated KRAS then triggers downstream signaling through MAP kinases and PI3K, ultimately resulting in the activation of the transcription factor NF-κB and the expression of pro-inflammatory genes.[12][13][14][15]
Experimental Workflow: 8-OHdG Quantification by Competitive ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput method for quantifying 8-OHdG in various biological samples. The competitive ELISA format is most common, where 8-OHdG in the sample competes with a known amount of labeled 8-OHdG for binding to a limited amount of anti-8-OHdG antibody. The resulting signal is inversely proportional to the amount of 8-OHdG in the sample.
References
- 1. The effects of vitamin C and vitamin E on oxidative DNA damage: results from a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary 8-OHdG as a Biomarker for Oxidative Stress: A Systematic Literature Review and Meta-Analysis. [sonar.ch]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Inhibition of oxidative DNA damage, 8-OHdG, and carbonyl contents in smokers treated with antioxidants (vitamin E, vitamin C, beta-carotene and red ginseng) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Video: In Vivo Alkaline Comet Assay and Enzyme-modified Alkaline Comet Assay for Measuring DNA Strand Breaks and Oxidative DNA Damage in Rat Liver [jove.com]
- 7. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination | MDPI [mdpi.com]
- 8. Protective effect of vitamin C on 8-hydroxy-2'-deoxyguanosine level in peripheral blood lymphocytes of chronic hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Innate Inflammation Induced by the 8-Oxoguanine DNA Glycosylase-1-KRAS-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Innate Inflammation Induced by the 8-Oxoguanine DNA Glycosylase-1–KRAS–NF-κB Pathway [ouci.dntb.gov.ua]
- 15. dergi.fabad.org.tr [dergi.fabad.org.tr]
Commercial ELISA Kits for 8-Hydroxyguanine Measurement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyguanine (8-OHG) and its deoxynucleoside form, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), are widely recognized as sensitive and reliable biomarkers of oxidative DNA damage.[1][2] Reactive oxygen species (ROS), generated during normal metabolic processes and in response to environmental stressors, can lead to the oxidation of guanine (B1146940) bases in DNA.[3] This damage, if not repaired, can result in G-to-T transversions, contributing to mutagenesis, carcinogenesis, and the progression of various diseases, including cancer, diabetes, and neurodegenerative disorders.[2][4] Consequently, the accurate measurement of 8-OHG/8-OHdG in biological samples is a critical tool for researchers in various fields, including toxicology, pharmacology, and clinical research, to assess oxidative stress and evaluate the efficacy of therapeutic interventions.
This document provides a comprehensive overview of commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantification of 8-OHG and 8-OHdG. It includes detailed application notes, a generalized experimental protocol, and a comparative summary of key quantitative data from various suppliers.
Principle of the Assay
The majority of commercially available kits for 8-OHG/8-OHdG measurement utilize a competitive ELISA format.[2][5][6][7][8][9][10] In this assay, a microplate is pre-coated with 8-OHdG.[5][6] When the sample or standard is added to the wells, the 8-OHdG present in the sample competes with the plate-bound 8-OHdG for binding to a specific monoclonal antibody.[5][6] A secondary antibody conjugated to an enzyme, typically horseradish peroxidase (HRP), is then added, which binds to the primary antibody.[5] After a series of washes to remove unbound reagents, a substrate solution is added, resulting in a colorimetric reaction. The intensity of the color developed is inversely proportional to the concentration of 8-OHdG in the sample.[6][10]
Visualization of Key Processes
References
- 1. 8-OHdG DNA Damage ELISA [cellbiolabs.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. High Sensitivity 8-Hydroxydeoxyguanosine (8-OHdG) ELISA Kit | NWLSS | Supplier [nwlifescience.com]
- 4. biocompare.com [biocompare.com]
- 5. nwlifescience.com [nwlifescience.com]
- 6. cloud-clone.com [cloud-clone.com]
- 7. 8-OHdG Competitive ELISA Kit (EEL004) - Invitrogen [thermofisher.com]
- 8. file.elabscience.com [file.elabscience.com]
- 9. 8-OHdG(8-Hydroxydeoxyguanosine) ELISA Kit [elkbiotech.com]
- 10. cosmobiousa.com [cosmobiousa.com]
Application Notes and Protocols: Immunohistochemical Staining of 8-Hydroxyguanine in Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the immunohistochemical (IHC) detection of 8-Hydroxyguanine (8-OHG), a critical biomarker for oxidative DNA damage. Accurate detection and quantification of 8-OHG are pivotal in studies related to carcinogenesis, neurodegenerative diseases, and the efficacy of therapeutic interventions.
Introduction
8-Hydroxyguanine (8-OHG), also known as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), is a primary product of oxidative DNA damage resulting from the interaction of reactive oxygen species (ROS) with guanine (B1146940) bases in DNA.[1][2] Its accumulation in cells is implicated in mutagenesis, carcinogenesis, and various pathological conditions.[1][3][4] Immunohistochemistry (IHC) is a powerful technique to visualize and quantify 8-OHG in situ within cells and tissues, providing valuable spatial information about oxidative stress.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of 8-OHG in DNA damage and a general workflow for its detection using immunohistochemistry.
Caption: Role of 8-OHG in Oxidative DNA Damage and Repair.
Caption: General Workflow for Immunohistochemical Staining of 8-OHG.
Quantitative Data Summary
The following tables summarize quantitative findings from studies utilizing 8-OHG immunohistochemistry.
Table 1: 8-OHG Expression in Chronic Cholecystitis
| Parameter | Finding | Correlation with Inflammation | Reference |
| Normal Gallbladder (n=5) | No 8-OHG expression observed. | N/A | [5] |
| Chronic Cholecystitis (n=31) | 90.3% (28/31) showed nuclear 8-OHG expression in epithelial cells. | Significant positive correlation (rs=0.671, P < 0.05) between 8-OHG labeling index and the degree of mucosal inflammation. | [5] |
Table 2: 8-OHG as a Prognostic Marker in Colorectal Cancer (CRC)
| 8-OHG Expression Level | 5-Year Event-Free Survival (EFS) Hazard Ratio (95% CI) | 5-Year Disease-Specific Survival (DSS) Hazard Ratio (95% CI) | Reference |
| Low | 1.41 (1.01–1.98) | 1.60 (1.12–2.28) | [6] |
| High | Reference | Reference | [6] |
Table 3: Quantitative Analysis of 8-OHG in Ischemia/Reperfusion Injury
| Group | 8-OHG Index (Σ [8-OHG stained area (μm²)] / total cell number) | p-value | Reference |
| I/R-0 (Control) | 3.94 ± 3.16 | [7] | |
| I/R-1 | 25.44 ± 13.16 | p = 0.0005 | [7] |
| I/R-2 | 52.96 ± 15.60 | p = 0.0001 | [7] |
Experimental Protocols
Protocol 1: Chromogenic Immunohistochemical Staining of 8-OHG in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
This protocol is a general guideline and may require optimization for specific tissues and antibodies.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%, 50%)
-
Deionized water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate, pH 6.0
-
Wash Buffer: Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS) with 0.05% Tween-20
-
Blocking Buffer: 5% normal serum (from the same species as the secondary antibody) in PBS/TBS
-
Primary Antibody: Mouse anti-8-OHG monoclonal antibody (e.g., clone N45.1), diluted in blocking buffer (e.g., 1-10 µg/mL).[8]
-
Biotinylated Secondary Antibody: (e.g., rabbit anti-mouse IgG), diluted according to manufacturer's instructions.[8]
-
Avidin-Biotin-Enzyme Complex (e.g., ABC-Alkaline Phosphatase or ABC-HRP).[8]
-
Chromogenic Substrate: BCIP/NBT for Alkaline Phosphatase or DAB for HRP.[8]
-
Counterstain: Nuclear Fast Red or Hematoxylin (B73222)
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Place slides in a staining jar with 10 mM Sodium Citrate buffer, pH 6.0.[8]
-
Heat in a microwave oven until boiling, then maintain a gentle boil for 5-10 minutes.[8]
-
Alternatively, use an autoclave at 121°C for 10 minutes.[8]
-
Allow slides to cool slowly in the buffer for at least 20-30 minutes at room temperature.[8]
-
Rinse slides with deionized water and then with wash buffer.
-
-
Peroxidase Block (if using HRP):
-
Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse thoroughly with wash buffer.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Drain blocking buffer (do not rinse).
-
Apply diluted anti-8-OHG primary antibody to the sections.
-
Incubate overnight at 4°C in a humidified chamber.[8]
-
-
Washing:
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
-
Secondary Antibody Incubation:
-
Apply diluted biotinylated secondary antibody.
-
Incubate for 30-60 minutes at room temperature.[8]
-
-
Washing:
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
-
Enzyme Complex Incubation:
-
Apply pre-formed Avidin-Biotin-Enzyme Complex.
-
Incubate for 30-40 minutes at room temperature.[8]
-
-
Washing:
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
-
Chromogenic Detection:
-
Apply the chromogenic substrate solution and incubate until the desired color intensity develops. Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Apply counterstain (e.g., Hematoxylin) for an appropriate time.
-
Rinse with tap water.
-
"Blue" the hematoxylin in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol (70%, 95%, 100%).
-
Clear in xylene.
-
Apply a coverslip using a permanent mounting medium.
-
Protocol 2: Immunofluorescent Staining of 8-OHG in Cultured Cells
Materials:
-
Cells grown on coverslips
-
Phosphate Buffered Saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% normal serum and/or 1% BSA in PBS
-
Primary Antibody: Mouse anti-8-OHG monoclonal antibody
-
Fluorescent Secondary Antibody: (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG)
-
Nuclear Counterstain: DAPI
-
Mounting Medium: Anti-fade mounting medium
Procedure:
-
Cell Preparation:
-
Rinse coverslips with cells briefly in PBS.
-
-
Fixation:
-
Incubate cells in 4% PFA for 15 minutes at room temperature.
-
Alternatively, fix with ice-cold methanol for 10 minutes at -20°C.
-
Wash 3 times with PBS for 5 minutes each.
-
-
Permeabilization (if using PFA fixation):
-
Incubate cells in Permeabilization Buffer for 10 minutes.
-
Wash 3 times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate cells with Blocking Buffer for 60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the anti-8-OHG primary antibody in the blocking buffer.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash 3 times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibody in blocking buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash 3 times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining:
-
Incubate with DAPI solution for 5 minutes.
-
Rinse once with PBS.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using anti-fade mounting medium.
-
Seal the edges with nail polish and allow to dry.
-
Store slides at 4°C, protected from light, until analysis.
-
Troubleshooting
Common issues in 8-OHG IHC and their potential solutions.
| Issue | Possible Cause | Suggested Solution |
| No Staining / Weak Staining | Inadequate antigen retrieval. | Optimize heating time, temperature, or pH of the retrieval buffer.[11][12] |
| Primary antibody concentration too low. | Increase antibody concentration or incubation time.[11] | |
| Improper tissue fixation. | Ensure optimal fixation time and fixative. Over-fixation can mask epitopes.[12] | |
| High Background Staining | Primary antibody concentration too high. | Decrease antibody concentration.[13] |
| Inadequate blocking. | Increase blocking time or use a different blocking reagent (e.g., serum from the secondary antibody host species).[13] | |
| Endogenous enzyme activity (for chromogenic detection). | Ensure the quenching step (e.g., with H2O2 for HRP) is effective.[14] | |
| Non-specific Staining | Cross-reactivity of the primary or secondary antibody. | Use a more specific monoclonal antibody or cross-adsorbed secondary antibodies. Run a negative control without the primary antibody.[11][13] |
| Tissue drying out during the procedure. | Keep slides in a humidified chamber during incubations.[11] | |
| Tissue Detachment | Overly aggressive antigen retrieval. | Reduce heating time or temperature. Use adhesive-coated slides.[11] |
For further detailed troubleshooting, refer to comprehensive IHC guides.[12][13]
References
- 1. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Hydroxy-2'-deoxyguanosine as a marker of oxidative DNA damage related to occupational and environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative damage DNA: 8-oxoGua and 8-oxodG as molecular markers of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunohistochemical detection of 8-hydroxydeoxyguanosine, a marker of oxidative DNA damage, in human chronic cholecystitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Significance of 8-OHdG Expression as a Predictor of Survival in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Immunohistochemical detection of 8-OHdG / 8-oxo-dG: JaICA's OXIDATIVE STRESS PROTOCOLS [jaica.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Detection of 8-hydroxydeoxyguanosine enzyme in recurrent pterygium raising a question on its role on recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.cap.org [documents.cap.org]
- 12. Immunohistochemistry: R&D Systems [rndsystems.com]
- 13. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. ptglab.com [ptglab.com]
Troubleshooting & Optimization
Technical Support Center: 8-Hydroxyguanine (8-OHG) Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity and accuracy of 8-Hydroxyguanine (8-OHG) detection in experimental settings.
FAQs: General Questions
Q1: What is 8-Hydroxyguanine (8-OHG) and why is its sensitive detection important?
A1: 8-Hydroxyguanine (8-OHG or 8-oxoG) and its deoxynucleoside form, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), are major products of oxidative DNA damage. They are formed when reactive oxygen species (ROS) attack the guanine (B1146940) base in DNA. Sensitive and accurate detection of 8-OHG is crucial as it serves as a key biomarker for oxidative stress, which is implicated in numerous diseases including cancer, neurodegenerative disorders, and aging.
Q2: What are the common methods for detecting 8-OHG?
A2: The most common methods for 8-OHG detection are Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method has its own advantages and limitations in terms of sensitivity, specificity, and throughput.[1][2][3]
Q3: What are the primary challenges in achieving sensitive 8-OHG detection?
A3: The primary challenges include the low physiological concentrations of 8-OHG, the potential for artificial formation of 8-OHG during sample preparation and analysis, and interference from other cellular components.[1] The choice of detection method and careful sample handling are critical to overcoming these challenges.
Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA)
Q1: I am observing high background noise in my 8-OHG ELISA. What are the possible causes and solutions?
A1: High background in an ELISA can obscure the true signal and reduce sensitivity. Here are common causes and their solutions:
| Possible Cause | Solution |
| Insufficient Washing | Ensure vigorous and thorough washing of wells between steps to remove all unbound reagents. Increase the number of wash cycles or the soaking time. |
| Contaminated Reagents | Use fresh, sterile reagents. Do not mix reagents from different kit lots. |
| Cross-Contamination | Use new pipette tips for each sample and reagent. |
| Improper Plate Sealing | Ensure the plate is sealed tightly during incubations to prevent evaporation and edge effects. |
| Over-incubation | Adhere strictly to the incubation times specified in the protocol. |
| High Sample Concentration | Dilute your sample to fall within the linear range of the assay. |
Q2: My 8-OHG ELISA results show poor reproducibility between replicates. How can I improve this?
A2: Poor reproducibility is often due to technical inconsistencies. Consider the following:
| Possible Cause | Solution |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Ensure consistent pipetting technique, especially for small volumes. |
| Temperature Fluctuations | Bring all reagents and samples to room temperature before use. Ensure uniform temperature across the plate during incubation. |
| Edge Effects | Avoid using the outer wells of the plate if edge effects are suspected. Alternatively, fill the outer wells with a blank solution. |
| Incomplete Mixing | Gently tap the plate after adding reagents to ensure thorough mixing in each well. |
Q3: The signal from my samples is very low or undetectable. What should I do?
A3: Low or no signal can be frustrating. Here are some troubleshooting steps:
| Possible Cause | Solution |
| Incorrect Reagent Preparation | Double-check the dilution calculations and preparation steps for all reagents, including standards and antibodies. |
| Expired Reagents | Ensure that none of the kit components have expired. |
| Improper Storage | Verify that the kit and its components have been stored at the recommended temperatures. |
| Low 8-OHG Concentration | Your sample may have a very low concentration of 8-OHG. Consider concentrating the sample or using a more sensitive detection method. |
| Substrate Inactivity | Ensure the substrate has not been contaminated or exposed to light for extended periods. |
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
Q1: I am seeing interfering peaks in my HPLC-ECD chromatogram for 8-OHG analysis. How can I resolve this?
A1: Interfering peaks can co-elute with 8-OHG, leading to inaccurate quantification. Here’s how to address this:
| Possible Cause | Solution |
| Inadequate Sample Cleanup | Improve your sample preparation by incorporating a solid-phase extraction (SPE) step to remove interfering substances. |
| Suboptimal Chromatographic Conditions | Optimize the mobile phase composition, pH, and gradient to improve the separation of 8-OHG from interfering compounds. |
| Incorrect Electrochemical Potential | Optimize the applied potential of the electrochemical detector to maximize the signal for 8-OHG while minimizing the response from interfering compounds. An optimal potential of around +0.25 V has been found to reduce overlapping peaks.[4] |
Q2: My 8-OHG peak is broad and tailing. What could be the cause?
A2: Peak broadening and tailing can affect resolution and integration. Consider these points:
| Possible Cause | Solution |
| Column Contamination | Flush the column with a strong solvent or, if necessary, replace the column. Use a guard column to protect the analytical column. |
| Poor Sample Solubility | Ensure your sample is fully dissolved in the mobile phase before injection. |
| Column Overload | Reduce the amount of sample injected onto the column. |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase to ensure 8-OHG is in a single ionic state. |
Q3: The sensitivity of my HPLC-ECD system for 8-OHG seems low. How can I improve it?
A3: Low sensitivity can be a hurdle for detecting low-abundance analytes. Try the following:
| Possible Cause | Solution |
| Detector Electrode Fouling | Clean or polish the electrode surface according to the manufacturer's instructions. |
| Suboptimal Mobile Phase | Ensure the mobile phase has the appropriate ionic strength and pH for optimal electrochemical detection. |
| Sample Degradation | Keep samples on ice or in an autosampler cooler to prevent degradation before injection. |
| Low Injection Volume | Increase the injection volume if the system allows, without causing peak distortion. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Q1: I am observing significant ion suppression in my 8-OHG LC-MS/MS analysis. How can I mitigate this?
A1: Ion suppression can severely impact the sensitivity and accuracy of LC-MS/MS measurements. Here are some strategies to address it:
| Possible Cause | Solution |
| Matrix Effects | Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. |
| Co-eluting Compounds | Optimize the chromatographic separation to ensure 8-OHG elutes in a region free of co-eluting, suppressing agents. |
| High Salt Concentration | Reduce the concentration of non-volatile salts in the mobile phase and sample. |
| Use of an Internal Standard | Employ a stable isotope-labeled internal standard for 8-OHG to compensate for matrix effects and variations in ionization. |
Q2: My LC-MS/MS results for 8-OHG are not reproducible. What are the likely causes?
A2: Reproducibility issues in LC-MS/MS can stem from various sources:
| Possible Cause | Solution |
| Inconsistent Sample Preparation | Standardize your sample preparation protocol and ensure consistency across all samples. |
| Fluctuations in MS Source Conditions | Regularly clean and maintain the ion source. Ensure stable spray and consistent ionization. |
| Chromatography Issues | Check for leaks, column degradation, or changes in mobile phase composition. |
| Calibration Drift | Perform regular mass calibration of the instrument. |
Q3: How can I improve the sensitivity of my 8-OHG LC-MS/MS method?
A3: LC-MS/MS is highly sensitive, but optimization can further enhance performance:
| Possible Cause | Solution |
| Suboptimal MS Parameters | Optimize MS parameters such as spray voltage, gas flows, and collision energy specifically for 8-OHG. |
| Inefficient Chromatography | Use a column with better resolving power or a smaller particle size to achieve sharper peaks and higher signal-to-noise ratios. |
| Sample Derivatization | In some cases, derivatization can improve the ionization efficiency of 8-OHG. |
| Use of a More Sensitive Instrument | If available, utilize a mass spectrometer with higher sensitivity and a lower limit of detection. |
Preventing Artificial 8-OHG Formation
A major challenge in accurate 8-OHG measurement is the artificial oxidation of guanine during sample preparation. This can lead to falsely elevated levels of 8-OHG.
Q: How can I prevent the artificial formation of 8-OHG during DNA extraction and hydrolysis?
A: To minimize artificial 8-OHG formation, consider the following critical steps:
| Precaution | Rationale |
| Use Antioxidants | Add antioxidants such as deferoxamine (B1203445) to all solutions used for DNA extraction and hydrolysis to chelate metal ions that can catalyze Fenton-like reactions. |
| Avoid Phenol Extraction | Phenol-based DNA extraction methods can increase the risk of artificial oxidation. |
| Use Chaotropic Agents | Methods employing chaotropic agents like sodium iodide for DNA extraction can help reduce oxidative damage during the process. |
| Maintain Low Temperatures | Perform all DNA extraction and handling steps on ice or at 4°C to minimize oxidative reactions. |
| Enzymatic Digestion | Use enzymatic digestion for DNA hydrolysis as it is generally milder than acid hydrolysis. However, ensure the enzymes are of high purity and free of contaminating activities. |
Data Presentation
Table 1: Comparison of Common 8-OHG Detection Methods
| Feature | ELISA | HPLC-ECD | LC-MS/MS |
| Principle | Immunoassay | Electrochemical | Mass-to-charge ratio |
| Sensitivity | ng/mL to pg/mL | pg/mL | pg/mL to fg/mL[1] |
| Specificity | Moderate (potential for cross-reactivity) | High | Very High |
| Throughput | High (96-well plate format) | Low to Medium | Low to Medium |
| Cost | Low | Medium | High |
| Sample Volume | Low | Medium | Low |
| Key Advantage | High throughput, ease of use | Good sensitivity and specificity | Highest sensitivity and specificity |
| Key Limitation | Potential for overestimation, cross-reactivity | Lower throughput, requires specialized equipment | High cost, complex instrumentation |
Experimental Protocols
Protocol 1: 8-OHG Detection by ELISA
-
Sample Preparation:
-
For urine samples, centrifuge to remove any precipitates.
-
For DNA samples, extract DNA using a non-phenol-based method and digest it enzymatically to nucleosides.
-
-
Assay Procedure (Competitive ELISA):
-
Add standards and samples to the 8-OHG pre-coated microplate wells.
-
Add the primary antibody against 8-OHG to each well (except the blank).
-
Incubate the plate according to the kit's instructions (e.g., 1 hour at 37°C or overnight at 4°C).
-
Wash the plate thoroughly with the provided wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the plate again to remove unbound secondary antibody.
-
Add the TMB substrate and incubate in the dark until a color change is observed.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 8-OHG in the samples by interpolating their absorbance values on the standard curve.
-
Protocol 2: 8-OHG Detection by HPLC-ECD
-
Sample Preparation:
-
Extract DNA and perform enzymatic hydrolysis to obtain nucleosides.
-
Perform solid-phase extraction (SPE) to clean up the sample and enrich for 8-OHG.
-
-
HPLC-ECD Analysis:
-
Inject the prepared sample into the HPLC system equipped with a C18 reversed-phase column.
-
Use a mobile phase typically consisting of a phosphate (B84403) or acetate (B1210297) buffer with a small percentage of an organic solvent like methanol (B129727) or acetonitrile.
-
Separate the nucleosides isocratically or with a gradient elution.
-
Detect 8-OHdG using an electrochemical detector set at an appropriate oxidation potential (e.g., +0.25 V to +0.6 V).[4]
-
-
Data Analysis:
-
Identify the 8-OHdG peak based on its retention time, as determined by running an 8-OHdG standard.
-
Quantify the amount of 8-OHdG by comparing the peak area of the sample to a standard curve generated from known concentrations of the 8-OHdG standard.
-
Protocol 3: 8-OHG Detection by LC-MS/MS
-
Sample Preparation:
-
Extract DNA and perform enzymatic hydrolysis.
-
Spike the sample with a stable isotope-labeled internal standard of 8-OHdG.
-
Perform SPE for sample cleanup.
-
-
LC-MS/MS Analysis:
-
Inject the sample into an LC system coupled to a tandem mass spectrometer.
-
Separate the nucleosides using a reversed-phase or HILIC column.
-
Use a mobile phase compatible with mass spectrometry (e.g., containing volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate).
-
Ionize the eluting compounds using an electrospray ionization (ESI) source.
-
Detect and quantify 8-OHdG and its internal standard using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of the 8-OHdG standard to the peak area of the internal standard against the concentration of the 8-OHdG standard.
-
Calculate the concentration of 8-OHdG in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Visualizations
Caption: Experimental workflow for 8-OHG detection.
Caption: Troubleshooting decision tree for 8-OHG detection.
Caption: Formation and fate of 8-Hydroxyguanine.
References
- 1. Detection of 8-OHdG as a diagnostic biomarker - Korkmaz - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 2. researchgate.net [researchgate.net]
- 3. 8-Hydroxy-2-Deoxyguanosine as Oxidative DNA Damage Biomarker of Medical Ionizing Radiation: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting High Background in 8-OHdG ELISA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting high background issues commonly encountered in 8-Hydroxy-2'-deoxyguanosine (8-OHdG) Enzyme-Linked Immunosorbent Assays (ELISAs).
Frequently Asked Questions (FAQs)
Q1: What is considered high background in an 8-OHdG ELISA?
A1: High background refers to elevated optical density (OD) readings in the blank or zero standard wells, which should ideally have very low absorbance. While the acceptable background level can vary between different ELISA kits, a high background can significantly reduce the assay's sensitivity and dynamic range, making it difficult to accurately quantify 8-OHdG levels in your samples.[1]
Q2: Can I use an automatic plate washer for my 8-OHdG ELISA?
A2: It is generally not recommended to use automatic plate washers for 8-OHdG ELISAs.[2] These systems may lead to high background due to inefficient washing or cross-contamination. Manual washing with careful aspiration of well contents is often preferred to ensure thorough and gentle washing.[2]
Q3: How can contaminated reagents contribute to high background?
A3: Contamination of reagents, such as the wash buffer, substrate solution, or antibody diluents, with microbial growth or cross-contamination with other reagents can lead to non-specific signal generation and high background.[3][4][5] It is crucial to use fresh, sterile reagents and handle them with care to avoid contamination.
Q4: My TMB substrate solution has a blue color before I add it to the wells. Can I still use it?
A4: No, you should not use TMB substrate that is already blue. The development of a blue color indicates that the substrate has been contaminated or has deteriorated, which will result in a uniformly high background across the plate.[4] The TMB substrate solution should be colorless before addition to the wells.[4]
Q5: How does insufficient blocking lead to high background?
A5: The blocking step is critical to prevent the non-specific binding of antibodies to the surface of the microplate wells.[1][6] If blocking is insufficient, the primary or secondary antibodies can bind directly to the plastic, leading to a high background signal.[1]
Troubleshooting Guide
High background in an 8-OHdG ELISA can be a frustrating issue, but it is often resolvable by systematically evaluating potential causes. The following table outlines common problems and their solutions.
| Potential Cause | Recommended Solution |
| Insufficient Washing | - Increase the number of wash cycles as recommended in the kit protocol.[1][4] - Ensure complete aspiration of wash buffer from the wells after each wash.[5] - Perform manual washing instead of using an automatic plate washer.[2] - Allow for a short soak time (e.g., 30 seconds) with the wash buffer in the wells before aspirating.[1] |
| Contaminated Reagents | - Prepare fresh wash buffer and other required solutions for each assay.[5] - Use sterile pipette tips and containers to prevent microbial contamination.[3] - Visually inspect reagents for any signs of contamination (e.g., turbidity, color change) before use.[4] |
| Improper Incubation | - Ensure that incubation times and temperatures adhere strictly to the kit's protocol.[3] - Avoid excessively long incubation periods, which can increase non-specific binding. - Use a plate sealer to prevent evaporation and ensure uniform temperature across the plate. |
| Substrate Issues | - Use fresh, colorless TMB substrate.[4] - Do not expose the TMB substrate to light for extended periods. - Read the plate immediately after adding the stop solution, as prolonged waiting can increase background.[7] |
| Antibody Concentrations | - If preparing your own antibody solutions, ensure they are diluted to the optimal concentration as determined by titration. Using too high a concentration of the primary or secondary antibody can lead to high background. |
| Inadequate Blocking | - Increase the incubation time for the blocking step. - Consider using a different blocking buffer if the one provided is not effective. |
| Cross-Contamination | - Be careful not to splash reagents between wells during pipetting.[4] - Use fresh pipette tips for each standard and sample.[3] |
Quantitative Data from Commercial 8-OHdG ELISA Kits
The following table summarizes typical quantitative parameters from various commercially available 8-OHdG ELISA kits. These values can serve as a reference for expected assay performance.
| Parameter | Kit A (Example) | Kit B (Example) | Kit C (Example) |
| Assay Range | 0.5 - 200 ng/mL | 1.56 - 100 ng/mL | 74.07 - 6,000 pg/mL |
| Sensitivity | < 0.25 ng/mL | 0.94 ng/mL | < 26.81 pg/mL |
| Sample Type | Urine, Serum, Plasma, Saliva, Tissue Homogenates | Serum, Plasma, other biological fluids | Serum, Plasma, other biological fluids |
| Incubation Time (Primary Antibody) | 1 hour | 45 minutes | 1 hour |
| Incubation Time (Secondary Antibody) | 1 hour | 30 minutes | 30 minutes |
| Wavelength | 450 nm | 450 nm | 450 nm |
Note: This table is a compilation of representative data and may not reflect the exact specifications of all available kits. Always refer to the manufacturer's instructions for your specific kit.
Experimental Protocol: Typical 8-OHdG Competitive ELISA
This protocol provides a general workflow for a competitive 8-OHdG ELISA. Always refer to the specific manual provided with your ELISA kit for detailed instructions.
-
Reagent Preparation: Prepare all reagents, including standards, wash buffer, and antibody solutions, according to the kit's instructions. Allow all reagents to reach room temperature before use.
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Standard and Sample Addition: Add 50 µL of each standard and sample into the appropriate wells of the 8-OHdG pre-coated microplate. It is recommended to run all standards and samples in duplicate.
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Primary Antibody Incubation: Immediately add 50 µL of the biotinylated anti-8-OHdG antibody working solution to each well (except the blank). Cover the plate with a sealer and incubate for 45-60 minutes at 37°C.
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with 350 µL of 1X Wash Buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.
-
Secondary Reagent (HRP-Conjugate) Incubation: Add 100 µL of the HRP-conjugated streptavidin working solution to each well. Cover the plate and incubate for 30 minutes at 37°C.
-
Washing: Repeat the washing step as described in step 4, increasing the number of washes to 5 times.
-
Substrate Development: Add 90 µL of TMB Substrate solution to each well. Cover the plate and incubate in the dark at 37°C for 15-30 minutes, or until a color change is observed.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells will change from blue to yellow.
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Read Absorbance: Immediately read the optical density of each well at 450 nm using a microplate reader.
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Data Analysis: Calculate the average OD for each standard and sample. Generate a standard curve by plotting the OD values against the corresponding 8-OHdG concentrations. Determine the 8-OHdG concentration in your samples by interpolating from the standard curve.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting high background in your 8-OHdG ELISA experiments.
A step-by-step workflow for diagnosing and resolving high background in 8-OHdG ELISA.
References
- 1. arp1.com [arp1.com]
- 2. Technical tips for 8-OHdG ELISA: JaICA Oxidative stress markers [jaica.com]
- 3. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 4. ELISA Troubleshooting: High Background | Sino Biological [sinobiological.com]
- 5. file.elabscience.com [file.elabscience.com]
- 6. biocompare.com [biocompare.com]
- 7. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
Technical Support Center: LC-MS/MS Analysis of 8-Hydroxyguanine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 8-Hydroxyguanine (8-OHG) and its nucleoside, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG).
Troubleshooting Guide
This guide is designed to help researchers identify and resolve common issues related to matrix effects during the analysis of 8-OHG.
Problem: Poor sensitivity, accuracy, or reproducibility in my 8-OHG/8-OHdG measurements.
This is a common problem often attributable to matrix effects, which are the alteration of ionization efficiency by co-eluting substances from the sample matrix.[1] These effects can lead to either ion suppression or enhancement, causing inaccurate quantification.[2]
Step 1: Confirm the Presence of Matrix Effects
-
Question: How can I determine if my analysis is affected by matrix effects?
-
Answer: The presence of matrix effects can be confirmed using several methods:
-
Post-Extraction Spike Method: This is a standard method to quantitatively assess matrix effects.[3] It involves comparing the peak response of your analyte (8-OHG) spiked into a blank matrix extract with the response of the analyte in a pure solvent.[3] A significant difference in response indicates the presence of matrix effects.[3]
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Post-Column Infusion: This method provides a qualitative assessment by infusing a constant flow of the analyte into the mass spectrometer while a blank matrix extract is injected onto the LC column.[4][5] Dips or peaks in the analyte's signal at specific retention times indicate regions of ion suppression or enhancement.[5]
-
Step 2: Identify the Source of the Matrix Effect
-
Question: What are the common sources of matrix effects in 8-OHG analysis?
-
Answer: Matrix effects in 8-OHG analysis, particularly in biological samples like urine or plasma, can arise from various endogenous and exogenous components:
-
Endogenous Components: Salts, lipids, proteins, and other small molecules naturally present in the biological sample can interfere with ionization.[3][6] In urine analysis of 8-OHdG, a major interfering compound is uric acid, which is present at concentrations up to 10,000 times higher than 8-OHdG and has a similar chemical structure.[7]
-
Exogenous Components: Components introduced during sample collection and preparation, such as anticoagulants, stabilizers, and non-volatile buffers, can also cause matrix effects.[6]
-
Phospholipids (B1166683): In plasma or serum samples, phospholipids are a major contributor to matrix-induced ionization suppression and can foul the MS source.
-
Step 3: Implement Strategies to Mitigate Matrix Effects
Based on the nature of your sample and the suspected source of interference, you can implement one or more of the following strategies:
A. Optimize Sample Preparation
-
Question: How can I improve my sample preparation to reduce matrix effects?
-
Answer: The goal of sample preparation is to remove as many interfering compounds as possible without significant loss of the analyte.[8] Common techniques include:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. Polymeric mixed-mode SPE, which utilizes both reversed-phase and ion-exchange retention mechanisms, has been shown to be very effective at reducing matrix components from biological samples.[9][10]
-
Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts, but analyte recovery, especially for polar compounds like 8-OHG, might be low.[9]
-
Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing matrix components and can result in significant matrix effects.[9][10]
-
B. Enhance Chromatographic Separation
-
Question: Can I reduce matrix effects by changing my LC method?
-
Answer: Yes, improving the chromatographic separation of 8-OHG from co-eluting matrix components is a crucial strategy.[1]
-
Gradient Elution: Employ a gradient elution profile that effectively separates 8-OHG from the bulk of the matrix components.
-
Column Choice: Using a column with a different selectivity, such as a HILIC column for polar compounds like 8-OHdG, can be beneficial.[11]
-
Mobile Phase Modification: Adjusting the mobile phase pH can alter the retention of basic analytes relative to interfering compounds like phospholipids.[9]
-
C. Utilize an Appropriate Internal Standard
-
Question: What is the best way to compensate for remaining matrix effects?
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Answer: The most reliable method to compensate for matrix effects is the use of a stable isotope-labeled (SIL) internal standard (IS).[4] An SIL-IS, such as ¹⁵N₅-labeled 8-OHdG, has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way, thus providing accurate correction.[11]
Experimental Workflow for Mitigating Matrix Effects
References
- 1. researchgate.net [researchgate.net]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]
Technical Support Center: Interpreting Unexpected 8-Hydroxyguanine Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected 8-Hydroxyguanine (8-OHG) and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) results.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during 8-OHG/8-OHdG quantification experiments.
Issue 1: Higher-Than-Expected 8-OHG/8-OHdG Levels
Unexpectedly high levels of 8-OHG or 8-OHdG can arise from several factors, ranging from sample handling to assay procedure.
Possible Causes and Solutions
| Cause | Explanation | Recommended Action |
| Sample Handling and Storage | Improper handling, such as prolonged exposure to room temperature or repeated freeze-thaw cycles, can lead to artificial oxidation of guanine (B1146940).[1][2] | Keep samples on ice during processing and store them at -80°C for long-term storage. Avoid multiple freeze-thaw cycles by aliquoting samples.[1][2] |
| DNA Isolation Method | Certain DNA isolation methods, particularly those involving phenol (B47542) or high temperatures, can induce artificial oxidation.[3][4] | Use a validated DNA isolation kit that minimizes oxidative damage. The use of chaotropic agents like sodium iodide has been shown to reduce artificial oxidation.[4] |
| Incomplete Enzymatic Digestion | If measuring 8-OHdG in DNA, incomplete digestion of the DNA can lead to the release of DNA fragments that may be recognized by the antibody, leading to an overestimation. | Ensure complete enzymatic digestion by following the recommended protocol, including the use of nuclease P1 and alkaline phosphatase.[5] It is recommended to assay samples on the same day as enzymatic digestion.[5] |
| Cross-Reactivity of Antibody | The antibody used in an ELISA kit may cross-react with other oxidized guanine species, such as 8-hydroxyguanosine (B14389) (8-OHG) from RNA, leading to inflated results.[2] | Use a highly specific monoclonal antibody. Check the kit's specificity data to ensure minimal cross-reactivity with other oxidized bases.[2] |
| Contamination | Contamination of reagents, buffers, or pipette tips can introduce interfering substances. | Use fresh, sterile reagents and pipette tips for each sample.[6] Ensure that the plate washing system is clean to avoid microbial contamination.[2] |
| Incorrect Standard Curve | Errors in the preparation of the standard curve can lead to inaccurate quantification. | Carefully prepare the standard curve dilutions according to the kit protocol. Ensure the curve is linear and falls within the recommended range.[7][8] |
Logical Troubleshooting Flow for High 8-OHG/8-OHdG Results
Caption: Troubleshooting workflow for high 8-OHG/8-OHdG results.
Issue 2: Lower-Than-Expected 8-OHG/8-OHdG Levels
Results that are lower than anticipated may indicate a loss of the target molecule or a suboptimal assay performance.
Possible Causes and Solutions
| Cause | Explanation | Recommended Action |
| Degradation of 8-OHG/8-OHdG | The target molecule may degrade if samples are not stored properly or are subjected to harsh conditions. | Store samples at -80°C and avoid prolonged exposure to light and room temperature. |
| Inefficient DNA Digestion | For DNA samples, if the digestion is not efficient, the 8-OHdG adducts will not be liberated for detection. | Optimize the DNA digestion protocol. Ensure the activity of the enzymes (nuclease P1, alkaline phosphatase) is not compromised.[5] |
| Matrix Effects | Components in the sample matrix (e.g., urine, plasma) can interfere with the antibody-antigen binding in an ELISA.[1] | Dilute the sample to reduce the concentration of interfering substances. For complex samples like plasma, ultrafiltration may be necessary.[1][5] |
| Expired or Improperly Stored Reagents | The performance of ELISA kit components, especially antibodies and standards, can decline if they are expired or stored incorrectly.[9] | Check the expiration dates of all reagents and ensure they have been stored at the recommended temperatures.[9] |
| Insufficient Incubation Times | Short incubation times for antibodies or the substrate can lead to a weaker signal.[7] | Follow the incubation times specified in the protocol. For weak signals, consider optimizing by increasing the incubation time.[7] |
| Inadequate Washing | In a competitive ELISA, insufficient washing can lead to a higher background and a seemingly lower concentration of the analyte. However, in some scenarios of general poor assay performance, it might contribute to lower signal. | Ensure vigorous and thorough washing steps as per the protocol to remove unbound reagents.[2] |
Logical Troubleshooting Flow for Low 8-OHG/8-OHdG Results
References
- 1. fn-test.com [fn-test.com]
- 2. agrisera.com [agrisera.com]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. nwlifescience.com [nwlifescience.com]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 9. Genox USA/ Technical tips for 8-OHdG ELISA: Genox/ Oxidative stress markers [genox.com]
Validation & Comparative
A Comparative Guide to 8-Hydroxyguanine and Malondialdehyde as Oxidative Stress Markers
Introduction to Oxidative Stress Biomarkers
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[1][2] Consequently, the accurate measurement of oxidative stress is crucial for researchers, scientists, and drug development professionals. This is achieved through the use of biomarkers, which are measurable indicators of a biological state. Among the most widely used biomarkers for oxidative stress are 8-hydroxyguanine (B145757) (8-OHG), a marker of oxidative DNA damage, and malondialdehyde (MDA), an indicator of lipid peroxidation.[3][4][5] This guide provides an objective comparison of 8-OHG and MDA, supported by experimental data, to aid in the selection of the most appropriate marker for specific research needs.
Formation of 8-OHG and MDA
Oxidative stress leads to the damage of various biomolecules. Reactive oxygen species can attack DNA, leading to the formation of lesions such as 8-OHG. Similarly, the peroxidation of polyunsaturated fatty acids by ROS results in the production of MDA.[6]
Caption: Formation of 8-OHG and MDA from cellular targets due to ROS.
8-Hydroxyguanine (8-OHG) as a Biomarker of Oxidative DNA Damage
8-hydroxyguanine (also known as 8-oxo-7,8-dihydroguanine or 8-oxoGua) and its deoxyribonucleoside form, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), are products of oxidative DNA damage.[7][8] They are formed when reactive oxygen species attack the guanine base in DNA.[6] The measurement of 8-OHG/8-OHdG is considered a key biomarker of oxidative DNA damage and has been linked to various diseases, including cancer.[9][10]
Performance and Quantitative Data
8-OHG is a stable molecule, particularly in urine, making it a reliable biomarker for non-invasive sample collection.[9][11] Its levels can be quantified with high sensitivity and specificity using methods like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Enzyme-Linked Immunosorbent Assay (ELISA).[8][12] However, discrepancies can exist between methods, with chromatographic techniques often considered more accurate than ELISA, which may be affected by cross-reactivity.[13][14]
| Parameter | HPLC-ECD | ELISA |
| Detection Limit | Approximately 20 fmol[15] to < 1 nM[12] | 100 pg/mL to 0.59 ng/mL[16][17] |
| Dynamic Range | 0.1–200 ng/mL[13] | 0.94 - 60 ng/mL[17] |
| Reproducibility (CV%) | 2.0–7.1%[13][18] | Inter-assay: 9%, Intra-assay: 11%[19] |
| Sample Types | Urine, plasma, serum, tissue DNA, saliva[7][12][18] | Urine, plasma, serum, tissue, cell culture[17][20] |
| Normal Range (Human Serum) | 0-70 pg/mL (mean 25.5 ± 13.8 pg/mL)[18] | Often below detection limit for healthy individuals[18] |
Experimental Protocols
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and selective method for quantifying 8-OHdG.[12]
Caption: General workflow for 8-OHdG measurement by HPLC-ECD.
Methodology:
-
Sample Preparation : For tissue samples, DNA is extracted and purified to have an A260/A230 ratio of 2.20–2.50 to avoid contaminants that can interfere with the analysis.[15] For urine or serum, samples are often purified using solid-phase extraction (SPE) to remove interfering substances.[7][13][18]
-
DNA Hydrolysis : Extracted DNA is enzymatically digested to its constituent deoxyribonucleosides. This typically involves treatment with nuclease P1 followed by alkaline phosphatase.[20]
-
Chromatographic Separation : The sample is injected into an HPLC system equipped with a C18 or similar reversed-phase column. An isocratic mobile phase is commonly used to separate 8-OHdG from other nucleosides.[13]
-
Electrochemical Detection : The eluent from the HPLC column passes through an electrochemical detector. A specific potential (e.g., +0.25 V) is applied to oxidize 8-OHdG, which generates a measurable electrical signal.[12]
-
Quantification : The concentration of 8-OHdG in the sample is determined by comparing the peak area from the detector to a standard curve generated with known concentrations of 8-OHdG.[15] For urinary measurements, results are often normalized to creatinine (B1669602) concentration.[12]
The Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput method for quantifying 8-OHdG based on antigen-antibody reactions.[8]
Caption: Workflow for a competitive ELISA to measure 8-OHdG.
Methodology:
-
Assay Principle : This is typically a competitive ELISA where 8-OHdG in the sample competes with 8-OHdG coated on the microplate for binding to a limited amount of a specific primary antibody.[20]
-
Procedure :
-
Standards and samples are added to the wells of the 8-OHdG-coated microplate.[20]
-
A primary monoclonal antibody against 8-OHdG is added to each well.[20]
-
The plate is incubated, allowing the antibody to bind to either the 8-OHdG in the sample or the 8-OHdG on the plate.[20]
-
After washing, a secondary antibody conjugated to an enzyme (like horseradish peroxidase, HRP) is added, which binds to the primary antibody.[17][20]
-
Following another wash step, a substrate (like TMB) is added. The enzyme converts the substrate into a colored product.[20]
-
A stop solution is added to terminate the reaction, and the absorbance is read on a microplate reader at 450 nm.[21]
-
-
Quantification : The intensity of the color is inversely proportional to the concentration of 8-OHdG in the sample. A standard curve is used to calculate the concentration in the unknown samples.[16]
Malondialdehyde (MDA) as a Biomarker of Lipid Peroxidation
Malondialdehyde is a highly reactive aldehyde that is one of the final products of polyunsaturated fatty acid peroxidation.[1][3] As such, it is a widely used biomarker for assessing oxidative damage to lipids.[1][22] Elevated levels of MDA have been associated with a variety of diseases.[1][2]
Performance and Quantitative Data
The most common method for measuring MDA is the Thiobarbituric Acid Reactive Substances (TBARS) assay.[23][24] This method is simple and cost-effective but has limitations regarding its specificity, as thiobarbituric acid (TBA) can react with other substances in biological samples, not just MDA.[25]
| Parameter | TBARS Assay (Spectrophotometric) |
| Detection Limit | 1.1 µM[24] to 0.5 nmol/ml[19] |
| Wavelength | 532-540 nm[23][24][26] |
| Reproducibility | Generally considered consistent and reproducible[24] |
| Sample Types | Plasma, serum, cell lysates, tissue homogenates, urine[24][27] |
| Normal Range (Human) | Varies widely depending on sample and conditions. Pathological levels considered >2 times normal.[6] |
Experimental Protocol: TBARS Assay
The TBARS assay measures lipid peroxidation by reacting MDA with TBA to form a colored product.[24]
Caption: General workflow for the TBARS assay to measure MDA.
Methodology:
-
Assay Principle : The assay is based on the reaction of MDA with two molecules of TBA under acidic conditions and high temperature (95-100°C) to yield a pink-red chromogen, which is measured spectrophotometrically.[24][26]
-
Procedure :
-
Aliquots of samples or standards are placed in glass test tubes.[24]
-
An acidic solution containing thiobarbituric acid (TBA) is added to each tube.[24]
-
The mixture is heated in a boiling water bath or heating block at 95-100°C for about 60 minutes.[24][26]
-
The reaction is stopped by cooling the tubes in an ice bath.[24]
-
The samples are then centrifuged to remove any precipitate.[24]
-
The absorbance of the supernatant is measured at 532 nm using a spectrophotometer or microplate reader.[24]
-
-
Quantification : The MDA concentration is calculated using a standard curve prepared with an MDA standard, typically 1,1,3,3-tetramethoxypropane, which hydrolyzes to produce MDA under the assay conditions.[24]
Comparative Analysis: 8-OHG vs. MDA
Both 8-OHG and MDA are valuable markers of oxidative stress, but they reflect damage to different types of macromolecules and have distinct advantages and limitations. Studies have shown a significant positive correlation between 8-OHG and MDA levels in certain conditions, suggesting a concurrent increase in DNA and lipid damage.[3][5][28]
| Feature | 8-Hydroxyguanine (8-OHG) | Malondialdehyde (MDA) |
| What it Measures | Oxidative damage to DNA[8] | Peroxidation of lipids[3] |
| Specificity | Considered highly specific for oxidative DNA damage[29] | TBARS assay has limited specificity; can react with other aldehydes[25] |
| Primary Assay(s) | HPLC-ECD, ELISA, LC-MS[12][13] | TBARS Assay[23][24] |
| Advantages | High specificity, stable in urine for non-invasive sampling[9][29] | Simple, rapid, and inexpensive assay[24][25] |
| Disadvantages | Assays can be complex and expensive (HPLC, LC-MS); ELISA may lack accuracy[13][14] | Lack of specificity of the TBARS assay is a major concern[25] |
| Sample Stability | Very stable, especially in frozen urine[9] | Less stable; requires careful sample handling and storage to prevent ex vivo peroxidation[24] |
Conclusion and Recommendations
The choice between 8-OHG and MDA as a biomarker for oxidative stress depends on the specific research question and available resources.
-
8-Hydroxyguanine is the preferred marker for studies specifically investigating oxidative DNA damage, mutagenesis, and carcinogenesis. Its high specificity and the availability of sensitive analytical methods like HPLC-ECD make it a robust choice, particularly when accuracy is paramount. The use of urinary 8-OHdG offers a convenient and non-invasive approach to assess systemic oxidative stress.[9][12]
-
Malondialdehyde , measured via the TBARS assay, serves as a useful, cost-effective, and rapid screening tool for assessing overall lipid peroxidation.[24][25] It is well-suited for large-scale studies or when resources are limited. However, researchers must be aware of its limitations in specificity and should interpret the results with caution, often referring to the measurement as "thiobarbituric acid reactive substances" rather than solely MDA.[25]
In many cases, the concurrent measurement of both 8-OHG and MDA can provide a more comprehensive picture of the overall oxidative stress status within a biological system, reflecting damage to both nucleic acids and lipids.[3][28]
References
- 1. sid.ir [sid.ir]
- 2. Malondialdehyde (MDA) – A Marker of Oxidative Stress [ammagenomics.com]
- 3. Increased Levels of 8-Hydroxydeoxyguanosine and Malondialdehyde and its Relationship with Antioxidant Enzymes in Saliva of Periodontitis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Suitability of MDA, 8-OHdG and wild-type p53 as genotoxic biomarkers in metal (Co, Ni and Cr) exposed dental technicians: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methodology for urinary 8-hydroxy-2'-deoxyguanosine analysis by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of the Oxidative DNA Lesion 8-Oxoguanine (8-oxoG) by ELISA or by High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urinary 8-OHdG as a Biomarker for Oxidative Stress: A Systematic Literature Review and Meta-Analysis | MDPI [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. 8-Hydroxy-2-Deoxyguanosine as Oxidative DNA Damage Biomarker of Medical Ionizing Radiation: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. agrisera.com [agrisera.com]
- 18. researchgate.net [researchgate.net]
- 19. High Serum Levels of Malondialdehyde and 8-OHdG are both Associated with Early Cognitive Impairment in Patients with Acute Ischaemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nwlifescience.com [nwlifescience.com]
- 21. cloud-clone.com [cloud-clone.com]
- 22. researchgate.net [researchgate.net]
- 23. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 24. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Reliability of malondialdehyde as a biomarker of oxidative stress in psychological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
- 27. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 28. Assessment of 8-oxo-7, 8-dihydro-2'-deoxyguanosine and malondialdehyde levels as oxidative stress markers and antioxidant status in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
A Comparative Guide to Urinary and Serum 8-Hydroxyguanine as Biomarkers of Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the utility of urinary and serum 8-Hydroxyguanine (B145757) (8-OHG) and its deoxynucleoside form, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), as biomarkers of oxidative DNA damage. We will delve into the correlation between their levels in these two key biological matrices, present supporting experimental data, and detail the methodologies for their quantification.
Correlation Between Urinary and Serum 8-Hydroxyguanine Levels
The concentration of 8-OHdG in urine and serum is often elevated in various pathological conditions, including cancer, diabetes, and cardiovascular disease, suggesting a positive relationship between the levels in these two matrices.[1][2][3] While extensive data reporting direct correlation coefficients are limited, the available research indicates that both urine and serum are valuable for assessing systemic oxidative stress.
One study investigating pregnant women found a significant positive correlation between the unadjusted urinary concentration of 8-OHdG in the third trimester and the concentration of 8-OHdG in placental tissue, with a Pearson's correlation coefficient of 0.4 (p < 0.05).[4][5] Although placental tissue is not serum, this finding supports the concept that urinary excretion of 8-OHdG can reflect oxidative damage in other bodily tissues. Another study noted that in patients with laryngeal squamous cell carcinoma, both blood and urine 8-OHdG levels were significantly higher than in control subjects.[2]
| Study Focus | Analytical Method | Correlation Finding | Reference |
| Pregnant Women | LC-MS/MS | A significant positive correlation (Pearson's r = 0.4, p < 0.05) was observed between unadjusted urinary 8-OHdG and placental 8-OHdG.[4] | [4][5] |
| Laryngeal Cancer | Not specified | Blood and urine 8-OHdG levels were both significantly higher in patients compared to controls. | [2] |
| Hematological Disorders | ELISA | Patients with adult T cell leukemia/lymphoma had significantly elevated pre-therapy urinary 8-OHdG levels compared to normal controls. Other hematological disorders also showed higher, though not statistically significant, urinary levels. | [6] |
| General Pathologies | Not specified | Urine and serum levels of 8-OHdG can increase as a result of many pathological conditions, including aging, cancer, diabetes, and hypertension.[1][3] | [1][3] |
Experimental Protocols for 8-OHdG Quantification
The two most common methods for quantifying 8-OHdG in biological samples are Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) or an Electrochemical Detector (HPLC-ECD).
Sample Preparation
Urine:
-
Collection: First morning void or 24-hour urine collection is typically used.
-
Pre-treatment: Samples are often centrifuged to remove sediment.[7] For some methods, filtration through a 0.2µm filter is recommended.[7] To account for variations in urine dilution, 8-OHdG concentrations are commonly normalized to creatinine (B1669602) levels.[8]
-
Extraction (for LC-MS/MS): Solid-phase extraction (SPE) is frequently employed to clean up the sample and concentrate the analyte.[9]
Serum/Plasma:
-
Collection: Blood is collected and processed to obtain serum or plasma, which should be stored at -80°C.[7]
-
Pre-treatment: Due to the complexity of the matrix, serum and plasma samples often require more extensive preparation than urine. This can include protein precipitation and extraction steps to isolate the 8-OHdG.[10] For ELISA, samples may be diluted in a sample diluent.[7]
Analytical Methodologies
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Principle: This is a competitive immunoassay. 8-OHdG in the sample competes with 8-OHdG coated on the microplate for binding to a specific primary antibody. A secondary antibody conjugated to an enzyme (like HRP) is then added, followed by a substrate that produces a colorimetric signal. The intensity of the color is inversely proportional to the concentration of 8-OHdG in the sample.[11][12][13]
-
Advantages: High throughput, relatively low cost, and commercially available kits for both urine and serum.[7][12]
-
Disadvantages: Potential for cross-reactivity with other molecules, which may lead to less specificity compared to chromatographic methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Principle: This method offers high sensitivity and specificity. The sample is injected into an HPLC system, which separates 8-OHdG from other components. The separated analyte then enters a mass spectrometer, where it is ionized and fragmented. The specific mass-to-charge ratios of the parent and fragment ions are used for highly specific detection and quantification.[1][14][15]
-
Advantages: Considered the gold standard for its accuracy and specificity. It allows for the simultaneous analysis of multiple biomarkers.[1][14]
-
Disadvantages: Requires expensive instrumentation and specialized technical expertise. Sample preparation can be more complex and time-consuming.
Visualizing the Processes
DNA Damage and Repair Pathway
Reactive oxygen species (ROS) can damage DNA by oxidizing guanine (B1146940) to form 8-hydroxyguanine (8-oxoGua). The Base Excision Repair (BER) pathway is the primary mechanism for removing this lesion. The enzyme 8-oxoguanine glycosylase (OGG1) recognizes and excises the damaged base. The resulting abasic site is then processed by other enzymes, and the correct nucleotide is inserted, restoring the DNA sequence. The excised 8-oxoGua or its nucleoside form, 8-OHdG, is then released into the bloodstream and subsequently excreted in the urine.[16][17][18]
DNA damage, repair, and excretion of 8-OHdG.
Experimental Workflow for 8-OHdG Analysis
The following diagram illustrates a typical workflow for the comparative analysis of 8-OHdG in urine and serum samples using LC-MS/MS.
Workflow for urinary and serum 8-OHdG analysis.
References
- 1. A robust LC-MS/MS method to measure 8-oxoGuo, 8-oxodG, and NMN in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measuring urinary 8-hydroxy-2′-deoxyguanosine and malondialdehyde levels in women with overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2′-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. agrisera.com [agrisera.com]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. lirias.kuleuven.be [lirias.kuleuven.be]
- 11. nwlifescience.com [nwlifescience.com]
- 12. 8-OHdG(8-Hydroxydeoxyguanosine) ELISA Kit - Elabscience® [elabscience.com]
- 13. gentaurpdf.com [gentaurpdf.com]
- 14. Simultaneous analysis of cotinine and 8-OHdG in urine: A biomarker approach for smoking exposure and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tjoddergisi.org [tjoddergisi.org]
- 16. Towards a comprehensive view of 8-oxo-7,8-dihydro-2’-deoxyguanosine: Highlighting the intertwined roles of DNA damage and epigenetics in genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
A Researcher's Guide to Inter-laboratory Validation of 8-Hydroxyguanine Assays
For researchers, scientists, and drug development professionals, the accurate measurement of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG or 8-OHG), a key biomarker of oxidative DNA damage, is paramount. However, significant discrepancies in reported values from different laboratories and assay methods have highlighted the critical need for standardized and validated protocols. This guide provides an objective comparison of the most common 8-OHG assays, supported by data from major inter-laboratory validation studies, to aid in the selection of the most appropriate method for your research needs.
Navigating the Landscape of 8-OHG Detection Methods
The measurement of 8-OHG in biological samples is primarily accomplished through two major approaches: chromatographic techniques and enzymatic methods. The European Standards Committee on Oxidative DNA Damage (ESCODD) was established to address the inconsistencies observed in 8-OHG measurements and has conducted extensive inter-laboratory studies to validate and compare these methods.[1][2][3] A significant challenge in 8-OHG analysis is the susceptibility of DNA to artifactual oxidation during sample preparation, particularly with chromatographic methods.[1][2][3]
Chromatographic Methods: These techniques, including High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), Gas Chromatography-Mass Spectrometry (GC-MS), and HPLC-Tandem Mass Spectrometry (HPLC-MS/MS), involve the hydrolysis of DNA to its constituent nucleosides or bases, followed by separation and detection. While highly sensitive, these methods are prone to artificial oxidation of guanine (B1146940) during the DNA extraction and hydrolysis steps, which can lead to an overestimation of 8-OHG levels.[1][2][3]
Enzymatic Methods: This approach utilizes the enzyme formamidopyrimidine-DNA glycosylase (FPG), which specifically recognizes and cleaves DNA at the site of 8-OHG lesions. The resulting DNA strand breaks are then quantified using techniques such as the comet assay, alkaline elution, or alkaline unwinding.[1][2][4] Enzymatic methods are generally less susceptible to artifactual oxidation as they often analyze intact cells, but their accuracy can be influenced by the presence of other FPG-sensitive lesions.[4]
Quantitative Comparison of Assay Performance
The ESCODD has conducted several inter-laboratory trials to assess the variability and accuracy of different 8-OHG assays. The following tables summarize the key quantitative data from these validation studies, providing a snapshot of the performance of various methods when analyzing standardized samples of pig liver and HeLa cells.
Table 1: Inter-laboratory Comparison of 8-OHG Measurement in Pig Liver DNA (Chromatographic Methods)
| Metric | Value (8-OHG per 106 guanines) | Reference |
| Range | 2.23 - 441 | [1][2][3] |
| Median | 10.47 | [1][2][3] |
Table 2: Inter-laboratory Comparison of 8-OHG Measurement in HeLa Cell DNA
| Method Type | Metric | Value (8-OHG per 106 guanines) | Reference |
| Chromatographic | Range | 1.84 - 214 | [1][2][3] |
| Median | 5.23 | [1][2][3] | |
| Enzymatic | Range | 0.06 - 4.98 | [1][2][3] |
| Median | 0.79 | [1][2][3] |
Table 3: Inter-laboratory Precision for 8-OHdG Standards
| Metric | Performance | Reference |
| Results within 20% of median | About 50% of laboratories | [5] |
| Coefficient of Variation (CV) for identical samples | Commonly around 10% | [5] |
As the data illustrates, there is a wide range of reported 8-OHG values, particularly with chromatographic methods, underscoring the impact of methodological variations. Enzymatic methods, in contrast, show a much lower median and a narrower range of values for basal 8-OHG levels in HeLa cells, suggesting better control over artifactual oxidation.[1][2][3]
Experimental Protocols: A Closer Look at Key Methodologies
Detailed and standardized protocols are crucial for obtaining reliable and reproducible 8-OHG measurements. Below are overviews of the methodologies for the most commonly employed assays.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is a widely used and highly sensitive method for the quantification of 8-OHdG.[6][7]
1. DNA Isolation:
-
Genomic DNA is extracted from cells or tissues. To minimize artifactual oxidation, methods avoiding phenol (B47542) extraction are recommended.[8] The use of the DNAzol reagent or similar non-phenol-based techniques is preferred.
2. DNA Hydrolysis:
-
The purified DNA is enzymatically hydrolyzed to nucleosides. This is typically a two-step process:
-
Incubation with nuclease P1 to digest DNA into deoxynucleotides.
-
Subsequent treatment with alkaline phosphatase to dephosphorylate the deoxynucleotides into deoxyribonucleosides.
-
3. HPLC Separation:
-
The resulting deoxyribonucleoside mixture is injected into an HPLC system equipped with a C18 reverse-phase column.
-
An isocratic or gradient elution with a mobile phase (e.g., a mixture of aqueous buffer and methanol (B129727) or acetonitrile) is used to separate the different deoxyribonucleosides.
4. Electrochemical Detection:
-
As the separated deoxyribonucleosides elute from the column, they pass through an electrochemical detector.
-
8-OHdG is electrochemically active and can be detected with high sensitivity at an appropriate oxidation potential. Unmodified deoxyguanosine (dG) is typically monitored by UV detection in the same run to allow for normalization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for 8-OHG analysis, offering high specificity.
1. DNA Isolation and Hydrolysis:
-
DNA is isolated as described for HPLC-ECD.
-
For GC-MS, DNA is typically hydrolyzed to the free base, 8-hydroxyguanine, using formic acid.
2. Derivatization:
-
The hydrolyzed DNA bases are volatile and require derivatization to be analyzed by GC. This is commonly achieved by silylation, for example, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
3. GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph, where the different bases are separated based on their volatility and interaction with the GC column.
-
The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for specific identification and quantification of 8-hydroxyguanine.
FPG-Modified Comet Assay
The FPG-modified comet assay is a sensitive method for detecting 8-OHG at the single-cell level.
1. Cell Embedding:
-
A suspension of single cells is mixed with low-melting-point agarose (B213101) and layered onto a microscope slide.
2. Lysis:
-
The slides are immersed in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear DNA (nucleoids).
3. FPG Digestion:
-
The slides are washed, and the nucleoids are incubated with FPG enzyme. The enzyme nicks the DNA at sites of 8-OHG and other FPG-sensitive lesions.
4. Alkaline Unwinding and Electrophoresis:
-
The slides are placed in an electrophoresis tank filled with a high-pH alkaline buffer. This denatures the DNA and allows it to unwind.
-
An electric field is applied, causing the negatively charged DNA to migrate from the nucleoid. DNA fragments and relaxed loops of DNA from the nicked sites move further, creating a "comet tail."
5. Staining and Visualization:
-
The DNA is stained with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
The "comets" are visualized using a fluorescence microscope, and the amount of DNA in the tail relative to the head is quantified using image analysis software, providing a measure of DNA damage.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for the HPLC-ECD and FPG-Comet assays.
Caption: Workflow for 8-OHdG analysis using HPLC-ECD.
Caption: Workflow for the FPG-modified Comet Assay.
Conclusion
The selection of an appropriate 8-OHG assay is a critical decision for any study investigating oxidative stress. While chromatographic methods like HPLC-ECD and GC-MS offer high sensitivity and specificity, they require rigorous protocols to minimize artifactual DNA oxidation. Enzymatic methods, such as the FPG-comet assay, provide a valuable alternative, particularly for assessing basal levels of damage in cellular DNA, with reduced risk of sample preparation artifacts. The inter-laboratory validation data from ESCODD clearly demonstrates that no single method is without its challenges, and careful consideration of the strengths and limitations of each technique is essential for generating accurate and reproducible data. By understanding the nuances of these assays and adhering to validated protocols, researchers can enhance the reliability of their findings in the critical field of oxidative stress research.
References
- 1. researchgate.net [researchgate.net]
- 2. The Comet Assay: High Throughput Use of FPG | Springer Nature Experiments [experiments.springernature.com]
- 3. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modified Alkaline Comet Assay to Detect Oxidative DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
8-Hydroxyguanine vs. Other DNA Adducts: A Comparative Guide to Damage Indicators
In the landscape of molecular toxicology and drug development, the accurate assessment of DNA damage is paramount. DNA adducts, which are segments of DNA bound to a cancer-causing chemical, serve as crucial biomarkers for this purpose. Among the numerous DNA adducts identified, 8-hydroxyguanine (B145757) (also known as 8-oxo-7,8-dihydroguanine or 8-oxoG) has emerged as a key indicator of oxidative DNA damage. This guide provides a comprehensive comparison of 8-hydroxyguanine with other significant DNA adducts, namely O6-methylguanine and benzo[a]pyrene (B130552) diol epoxide (BPDE)-dG, offering insights into their performance as damage indicators, supported by experimental data and detailed methodologies.
Executive Summary
8-Hydroxyguanine is a primary product of oxidative DNA damage, resulting from the attack of reactive oxygen species (ROS) on guanine (B1146940) bases. Its prevalence and mutagenic potential, primarily causing G to T transversions, have established it as a workhorse biomarker in studies of aging, cancer, and neurodegenerative diseases.[1][2] In contrast, O6-methylguanine is a pro-mutagenic lesion induced by alkylating agents, leading to G to A transition mutations. Benzo[a]pyrene diol epoxide (BPDE)-dG is a bulky adduct formed from the metabolic activation of benzo[a]pyrene, a potent carcinogen found in tobacco smoke and environmental pollutants. The choice of which DNA adduct to monitor often depends on the specific context of exposure and the suspected mechanism of DNA damage.
Performance Comparison of DNA Adducts
The utility of a DNA adduct as a biomarker is determined by several factors, including the sensitivity and specificity of its detection, the ease of the analytical method, and its biological significance. The following table summarizes the key performance characteristics of 8-hydroxyguanine, O6-methylguanine, and BPDE-dG.
| Feature | 8-Hydroxyguanine (8-oxoG) | O6-Methylguanine (O6-MeG) | Benzo[a]pyrene diol epoxide-dG (BPDE-dG) |
| Type of Damage | Oxidative | Alkylation | Bulky Adduct |
| Primary Cause | Reactive Oxygen Species (ROS) | Alkylating agents (e.g., nitrosamines) | Polycyclic Aromatic Hydrocarbons (PAHs) |
| Biological Significance | Associated with aging, cancer, neurodegenerative diseases.[2] | Highly mutagenic, associated with carcinogenesis. | Potent carcinogen, directly linked to smoking-induced cancers.[3] |
| Common Detection Methods | HPLC-ECD, LC-MS/MS, ELISA, Comet Assay | LC-MS/MS | 32P-Postlabeling, LC-MS/MS |
| Sensitivity | High (fmol to pmol range)[4][5] | High (fmol range)[6] | Very High (1 adduct in 10^9-10^10 nucleotides)[7][8] |
| Specificity | Method-dependent; LC-MS/MS is highly specific. | High with LC-MS/MS. | High with 32P-Postlabeling and LC-MS/MS. |
| Sample Throughput | High with ELISA, moderate with chromatographic methods. | Moderate with LC-MS/MS. | Low to moderate with 32P-Postlabeling. |
| Cost per Sample | Varies; ELISA is relatively low-cost. | Moderate to high. | High due to radioactivity and labor-intensive protocol. |
Experimental Methodologies
The accurate quantification of DNA adducts relies on robust and well-validated experimental protocols. Below are detailed methodologies for the key techniques used to measure each of the discussed DNA adducts.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for 8-Hydroxyguanine
HPLC-ECD is a highly sensitive and selective method for the detection of 8-oxoG.[5][9]
Protocol:
-
DNA Isolation: Isolate DNA from cells or tissues using standard phenol-chloroform extraction or commercially available kits. Ensure all steps are performed on ice to minimize artifactual oxidation.
-
DNA Hydrolysis: Enzymatically digest the DNA to nucleosides using nuclease P1 and alkaline phosphatase.
-
Chromatographic Separation: Inject the hydrolyzed DNA sample into an HPLC system equipped with a C18 reverse-phase column. Use an isocratic mobile phase, typically a mixture of aqueous buffer (e.g., sodium acetate) and methanol.
-
Electrochemical Detection: Detect 8-oxoG using an electrochemical detector set at an optimal oxidation potential (e.g., +600 mV).
-
Quantification: Quantify the amount of 8-oxoG by comparing the peak area to a standard curve generated with known concentrations of 8-oxoG. Normalize the results to the amount of deoxyguanosine in the sample, determined by UV detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for O6-Methylguanine
LC-MS/MS offers high specificity and sensitivity for the quantification of O6-MeG.[6][10]
Protocol:
-
DNA Isolation: Isolate DNA as described for the HPLC-ECD method.
-
DNA Hydrolysis: Perform acid hydrolysis (e.g., with 0.1 M HCl at 70°C for 30 minutes) to release the purine (B94841) bases, including O6-MeG.
-
Sample Cleanup: Use solid-phase extraction (SPE) to purify the hydrolysate and remove interfering substances.
-
LC-MS/MS Analysis: Inject the purified sample into a UPLC-MS/MS system. Separate the analytes on a C18 column with a gradient mobile phase (e.g., water and acetonitrile (B52724) with formic acid).
-
Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for O6-MeG and an internal standard.
-
Quantification: Calculate the concentration of O6-MeG based on the peak area ratio of the analyte to the internal standard, using a calibration curve.
32P-Postlabeling for BPDE-dG Adducts
The 32P-postlabeling assay is an ultra-sensitive method for detecting bulky DNA adducts like BPDE-dG.[7][8]
Protocol:
-
DNA Isolation: Isolate DNA from the sample of interest.
-
DNA Digestion: Digest the DNA to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides by nuclease P1 digestion, which dephosphorylates normal nucleotides but not bulky adducts.
-
5'-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with [γ-32P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the 32P-labeled adducts by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
Detection and Quantification: Visualize the adducts by autoradiography and quantify the radioactivity using a phosphorimager or by scintillation counting of the excised TLC spots. Calculate the adduct levels relative to the total amount of nucleotides in the DNA sample.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes can aid in understanding the significance and measurement of these DNA adducts.
Base Excision Repair (BER) Pathway for 8-Hydroxyguanine
The primary repair mechanism for 8-oxoG is the Base Excision Repair (BER) pathway. This pathway involves a series of enzymatic steps to recognize and remove the damaged base, restoring the original DNA sequence.[11][12][13][14]
Experimental Workflow for LC-MS/MS Analysis of DNA Adducts
The following diagram illustrates a typical workflow for the analysis of DNA adducts using liquid chromatography-tandem mass spectrometry.
Conclusion
8-Hydroxyguanine is a well-established and reliable biomarker for oxidative DNA damage, with a variety of available detection methods catering to different research needs in terms of sensitivity, throughput, and cost. While it serves as a general indicator of oxidative stress, other DNA adducts such as O6-methylguanine and BPDE-dG provide more specific information about exposure to particular classes of genotoxic agents. The choice of the most appropriate DNA adduct for a given study depends on the specific scientific question, the suspected source of DNA damage, and the available analytical resources. For researchers and drug development professionals, a thorough understanding of the strengths and limitations of each biomarker and its associated analytical methodology is crucial for the accurate assessment of DNA damage and its biological consequences.
References
- 1. 8-Hydroxydeoxyguanosine and 8-hydroxyguanine as biomarkers of oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adaptive upregulation of DNA repair genes following benzo(a)pyrene diol epoxide protects against cell death at the expense of mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC-ECD Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. Targeting the 8-oxodG Base Excision Repair Pathway for Cancer Therapy [mdpi.com]
- 12. Base Excision Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Base excision repair - Wikipedia [en.wikipedia.org]
- 14. Reconstitution of the base excision repair pathway for 7,8-dihydro-8-oxoguanine with purified human proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Measuring Oxidative Damage: 8-Hydroxyguanine vs. 8-OHdG
An in-depth comparison of two key biomarkers of oxidative stress, 8-Hydroxyguanine (8-OHG) and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their measurement, interpretation, and the analytical techniques involved. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate biomarker and measurement methodology for your research needs.
Distinguishing 8-OHG and 8-OHdG: Markers of RNA and DNA Damage
While structurally similar, their biological origins and significance differ critically. 8-OHdG is a product of oxidative damage to deoxyguanosine, a nucleoside in DNA, and is therefore considered a specific marker of oxidative DNA damage.[2] Conversely, 8-OHG (also known as 8-oxoguanine) is the analogous oxidized form of the purine (B94841) base guanine (B1146940) and can be found in both DNA and RNA. However, its presence as a free base or as the nucleoside 8-hydroxyguanosine (B14389) is more indicative of oxidative damage to RNA.[4][5] The measurement of these distinct biomarkers can, therefore, provide insights into the differential impact of oxidative stress on DNA and RNA.
Analytical Methodologies for Measuring 8-OHG and 8-OHdG
Several analytical techniques are available for the quantification of 8-OHG and 8-OHdG in biological samples such as urine, plasma, serum, and tissue. The most common methods are Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Performance Comparison of Analytical Methods
The choice of analytical method can significantly impact the accuracy and sensitivity of the results. Below is a summary of the performance characteristics of the most common techniques for 8-OHdG measurement. Data for 8-OHG is less abundant in comparative studies but generally follows similar trends.
| Feature | ELISA | HPLC-ECD | LC-MS/MS |
| Sensitivity (LOD) | 26.81 - 940 pg/mL[6][7] | ~5.0 µg/L (~5000 pg/mL)[8] | 0.019 - 40.0 pg/mL[9][10] |
| Sensitivity (LOQ) | Varies by kit | Not consistently reported | 0.062 - 40.0 pg/mL[9][10] |
| Specificity | Can exhibit cross-reactivity with structurally similar molecules.[4][11] Monoclonal antibody N45.1 shows high specificity for 8-OHdG over 8-OHG.[4][5][12] | High | Very High |
| Intra-assay CV | <10% (generally acceptable)[13] | 2.2 - 7.1%[14] | <10%[15] |
| Inter-assay CV | <15% (generally acceptable)[13] | Not consistently reported | <10%[15] |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Cost & Complexity | Low cost, relatively simple | Moderate cost and complexity | High cost, high complexity |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values can vary significantly between different studies, instruments, and sample matrices. The values presented here are indicative. CV (Coefficient of Variation) is a measure of the precision of the assay.
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for 8-OHdG
ELISA is a high-throughput and relatively inexpensive method for quantifying 8-OHdG. Commercial kits are widely available. The following is a general protocol for a competitive ELISA.
Principle: In a competitive ELISA, free 8-OHdG in the sample competes with 8-OHdG coated on the microplate for binding to a specific primary antibody. A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, followed by a substrate that produces a colorimetric signal. The intensity of the color is inversely proportional to the concentration of 8-OHdG in the sample.
Materials:
-
8-OHdG ELISA Kit (containing pre-coated microplate, standards, primary antibody, secondary antibody-HRP conjugate, wash buffer, substrate, and stop solution)
-
Microplate reader
-
Pipettes and tips
-
Distilled or deionized water
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.[16][17][18][19][20]
-
Sample and Standard Addition: Add 50 µL of standards and samples to the appropriate wells of the 8-OHdG pre-coated microplate.[16][19]
-
Primary Antibody Addition: Add 50 µL of the primary anti-8-OHdG antibody to each well (except the blank).[19]
-
Incubation: Cover the plate and incubate for 1 hour at 37°C.[19]
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with the provided wash buffer.[16]
-
Secondary Antibody Addition: Add 100 µL of the HRP-conjugated secondary antibody to each well.[16][19]
-
Incubation: Cover the plate and incubate for 1 hour at 37°C.[19]
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of the TMB substrate solution to each well.[16][19]
-
Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes.[16][19]
-
Stop Reaction: Add 100 µL of the stop solution to each well.[16][19]
-
Measurement: Read the absorbance at 450 nm using a microplate reader.[19]
-
Calculation: Calculate the concentration of 8-OHdG in the samples by plotting a standard curve.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is a more specific and sensitive method than ELISA for the quantification of 8-OHdG and 8-OHG.
Principle: The sample is injected into an HPLC system, where the components are separated based on their physicochemical properties as they pass through a column. The eluent then flows through an electrochemical detector, where the analyte of interest (8-OHdG or 8-OHG) is oxidized, generating an electrical signal that is proportional to its concentration.
Materials:
-
HPLC system with an electrochemical detector
-
Analytical column (e.g., C18)
-
Mobile phase (e.g., phosphate (B84403) buffer with methanol (B129727) or acetonitrile)
-
Solid-phase extraction (SPE) cartridges for sample cleanup
-
Standards for 8-OHdG and/or 8-OHG
Procedure:
-
Sample Preparation:
-
HPLC Separation:
-
Electrochemical Detection:
-
Set the potential of the electrochemical detector to a value that is optimal for the oxidation of 8-OHdG or 8-OHG.[23]
-
-
Quantification:
-
Identify the peak corresponding to 8-OHdG or 8-OHG based on its retention time compared to a standard.
-
Quantify the concentration based on the peak area.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of 8-OHdG and 8-OHG due to its high sensitivity and specificity.
Principle: Similar to HPLC-ECD, LC separates the components of the sample. The eluent is then introduced into a mass spectrometer. In the mass spectrometer, the molecules are ionized, and the parent ion of the analyte of interest is selected. This parent ion is then fragmented, and a specific fragment ion is monitored for quantification. This two-stage mass analysis (tandem MS) provides a high degree of specificity.
Materials:
-
LC-MS/MS system
-
Analytical column (e.g., C18 or HILIC)[9]
-
Mobile phase (e.g., water and acetonitrile (B52724) with additives like formic acid or ammonium (B1175870) fluoride)[9]
-
Internal standard (e.g., a stable isotope-labeled version of the analyte like 15N5-8-OHdG)[9]
-
SPE cartridges or other sample preparation tools
Procedure:
-
Sample Preparation:
-
Similar to HPLC-ECD, sample preparation often involves SPE or a "dilute-and-shoot" approach for urine.[15][24] For tissue, DNA extraction and hydrolysis are necessary.
-
An internal standard is added to the sample before preparation to correct for any loss during the process and for variations in instrument response.[9]
-
-
LC Separation:
-
Inject the sample into the LC system for chromatographic separation.
-
-
MS/MS Detection:
-
The eluent is introduced into the mass spectrometer.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion-to-product ion transition for the analyte and the internal standard is monitored.[24]
-
-
Quantification:
-
The concentration of the analyte is determined by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve.
-
Conclusion: Choosing the Right Biomarker and Method
The selection of the appropriate biomarker and analytical method depends on the specific research question, the available resources, and the required level of accuracy and sensitivity.
-
8-OHdG is the biomarker of choice for specifically assessing oxidative DNA damage .
-
8-OHG is a valuable marker for investigating oxidative RNA damage .
-
ELISA is a suitable method for high-throughput screening and studies where cost and ease of use are major considerations, though results should be interpreted with caution due to potential specificity issues.[2]
-
HPLC-ECD offers a good balance of sensitivity, specificity, and cost for many research applications.
-
LC-MS/MS is the gold standard for accurate and sensitive quantification, particularly for studies requiring high precision and the analysis of low-concentration samples.
By carefully considering the information presented in this guide, researchers can make informed decisions to ensure the reliable and accurate measurement of these critical biomarkers of oxidative stress in their studies.
References
- 1. adipogen.com [adipogen.com]
- 2. researchgate.net [researchgate.net]
- 3. Urinary 8-OHdG as a Biomarker for Oxidative Stress: A Systematic Literature Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti 8-OHdG/8-oxo-dG monoclonal antibody N45.1: JaICA's OXIDATIVE STRESS MARKERS [jaica.com]
- 5. Highly Sensitive 8-OHdG Check ELISA kit: JaICA's OXIDATIVE STRESSMARKERS [jaica.com]
- 6. ELISA Kit for 8-Hydroxydeoxyguanosine (8-OHdG) | CEA660Ge | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 7. biocompare.com [biocompare.com]
- 8. Methodology for urinary 8-hydroxy-2'-deoxyguanosine analysis by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 10. Simultaneous, rapid, and sensitive quantification of 8-hydroxy-2'-deoxyguanosine and cotinine in human urine by on-line solid-phase extraction LC-MS/MS: correlation with tobacco exposure biomarkers NNAL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. High Sensitivity 8-Hydroxydeoxyguanosine (8-OHdG) ELISA Kit | NWLSS | Supplier [nwlifescience.com]
- 13. salimetrics.com [salimetrics.com]
- 14. researchgate.net [researchgate.net]
- 15. ntrs.nasa.gov [ntrs.nasa.gov]
- 16. file.elabscience.com [file.elabscience.com]
- 17. agrisera.com [agrisera.com]
- 18. nwlifescience.com [nwlifescience.com]
- 19. genox.com [genox.com]
- 20. abcam.com [abcam.com]
- 21. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Plasma and urinary HPLC-ED determination of the ratio of 8-OHdG/2-dG in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. tjoddergisi.org [tjoddergisi.org]
A Comparative Guide to the Analytical Performance of LC-MS/MS and GC-MS for 8-Hydroxyguanine Analysis
For Researchers, Scientists, and Drug Development Professionals
The quantification of 8-hydroxyguanine (B145757) (8-OHGua), and its deoxynucleoside form, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG or 8-oxo-dG), is a critical biomarker for assessing oxidative DNA damage. This damage is implicated in numerous diseases, including cancer, neurodegenerative disorders, and aging. Both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques utilized for this purpose. This guide provides an objective comparison of their analytical performance, supported by experimental data, to aid researchers in selecting the most suitable method for their studies.
Quantitative Performance Comparison
The choice between LC-MS/MS and GC-MS for 8-OHGua or 8-OHdG analysis often depends on the specific requirements of the study, such as the required sensitivity, the sample matrix, and available instrumentation. Below is a summary of key quantitative performance parameters compiled from various studies.
Table 1: Comparison of Analytical Performance for 8-OHdG/8-OHGua
| Parameter | LC-MS/MS | GC-MS | Key Considerations |
| Limit of Detection (LOD) | 10.0 - 50 fmol injected[1][2] | As low as ~3 fmol on column[3] | GC-MS can offer superior sensitivity, though advancements in LC-MS/MS technology continue to improve its detection limits. |
| Limit of Quantification (LOQ) | 40.0 pg/mL - 25 fmol on-column[2][4] | Data not consistently reported, but implied to be very low. | The lower LOQs of GC-MS can be advantageous for studies with limited sample amounts. |
| Linearity (R²) | ≥ 0.998[5] | Good linearity is achievable with appropriate internal standards. | Both techniques demonstrate excellent linearity over a range of concentrations. |
| Sample Throughput | Generally higher | Lower due to derivatization and longer run times. | LC-MS/MS is often favored for high-throughput screening applications. |
| Sample Preparation | Simpler; direct injection of processed samples is often possible. | More complex; requires hydrolysis and chemical derivatization. | The derivatization step in GC-MS is crucial for volatility but adds time and potential for artifacts.[6] |
| Artifact Formation | Lower risk; primarily during DNA isolation and hydrolysis.[6] | Higher risk during the derivatization step, but can be mitigated.[7] | Careful optimization of derivatization conditions is critical for accurate GC-MS results. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate measurements. The following sections outline typical experimental protocols for the analysis of 8-OHdG in DNA using both LC-MS/MS and GC-MS.
LC-MS/MS Experimental Protocol for 8-OHdG in DNA
-
DNA Extraction: Isolate DNA from the biological matrix of interest using a standard protocol, incorporating antioxidants like desferrioxamine to minimize artifactual oxidation.
-
Enzymatic Hydrolysis:
-
To an aliquot of DNA, add a solution containing a stable isotope-labeled internal standard (e.g., [¹⁵N₅]8-OHdG).
-
Perform enzymatic digestion of the DNA to nucleosides using a cocktail of enzymes such as DNase I, phosphodiesterase I and II, and alkaline phosphatase.[8]
-
Incubate the mixture to ensure complete digestion.
-
-
Sample Cleanup (Optional but Recommended):
-
For complex matrices, a solid-phase extraction (SPE) step can be employed to remove interfering substances.[2]
-
-
LC Separation:
-
Inject the hydrolysate onto a reverse-phase C18 column.[6]
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).
-
-
MS/MS Detection:
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific multiple reaction monitoring (MRM) transitions for both the native 8-OHdG and the stable isotope-labeled internal standard.
-
GC-MS Experimental Protocol for 8-OHGua in DNA
-
DNA Extraction: Isolate DNA as described for the LC-MS/MS protocol.
-
Acid Hydrolysis:
-
Add a stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N₂]8-OHGua) to the DNA sample.
-
Hydrolyze the DNA to its constituent bases using formic acid at an elevated temperature.[7]
-
-
Derivatization:
-
Lyophilize the hydrolysate to dryness.
-
Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and a solvent like pyridine.[7]
-
Heat the mixture to produce the volatile trimethylsilyl (B98337) derivatives of the DNA bases. This step is critical and must be performed under controlled conditions to prevent artifactual oxidation of guanine (B1146940).[7][9][10]
-
-
GC Separation:
-
Inject the derivatized sample into a GC system equipped with a suitable capillary column (e.g., DB-5ms).
-
Employ a temperature program to separate the derivatized bases.
-
-
MS Detection:
-
Use electron ionization (EI) or chemical ionization (CI).
-
Monitor the characteristic ions for the derivatized 8-OHGua and its internal standard in selected ion monitoring (SIM) mode for quantification.
-
Visualizing the Analytical Workflows
The following diagrams illustrate the distinct workflows for the LC-MS/MS and GC-MS analysis of 8-hydroxyguanine.
Caption: Workflow for LC-MS/MS analysis of 8-OHdG.
Caption: Workflow for GC-MS analysis of 8-OHGua.
Conclusion
Both LC-MS/MS and GC-MS are robust and reliable techniques for the quantification of 8-hydroxyguanine.
-
LC-MS/MS offers the advantages of simpler sample preparation, higher throughput, and a lower risk of artifact formation, making it well-suited for large-scale clinical and epidemiological studies.
-
GC-MS , on the other hand, can provide exceptional sensitivity, which is beneficial when working with very small sample sizes. However, the requirement for derivatization adds complexity to the workflow and necessitates careful control to avoid analytical artifacts.
The selection of the optimal technique will ultimately depend on the specific research question, sample type and availability, and the desired balance between sensitivity, throughput, and workflow complexity.
References
- 1. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid measurement of 8-oxo-7,8-dihydro-2′-deoxyguanosine in human biological matrices using ultra-high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous, rapid, and sensitive quantification of 8-hydroxy-2'-deoxyguanosine and cotinine in human urine by on-line solid-phase extraction LC-MS/MS: correlation with tobacco exposure biomarkers NNAL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Measurement of 8-hydroxy-2'-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
- 10. m.youtube.com [m.youtube.com]
A Researcher's Guide to the Specificity of 8-Hydroxyguanine Detection Methods
The accurate detection of 8-hydroxyguanine (B145757) (8-OHG) and its deoxynucleoside counterpart, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), is critical for researchers in oxidative stress, toxicology, and drug development. As a primary biomarker for oxidative DNA damage, precise measurement of 8-OHG/8-OHdG levels is paramount. However, the array of available detection methods presents a challenge in selecting the most appropriate technique. This guide provides a comprehensive comparison of the leading methods, focusing on their specificity, supported by experimental data and detailed protocols to aid researchers in making informed decisions.
The primary methodologies for 8-OHG/8-OHdG quantification include chromatographic techniques such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), immunoassays like the Enzyme-Linked Immunosorbent Assay (ELISA), and the enzyme-modified Comet assay. Each method offers distinct advantages and limitations in terms of specificity, sensitivity, and susceptibility to artifacts.
Chromatographic Methods: The Gold Standard
HPLC-ECD and LC-MS/MS are widely regarded as the gold standard for 8-OHdG analysis due to their high specificity and sensitivity.[1][2] These techniques physically separate 8-OHdG from other DNA components before detection, minimizing the risk of cross-reactivity.
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): This method combines the separation power of HPLC with the high sensitivity of electrochemical detection for 8-OHdG.[2][3] It is a robust and reliable technique, though it can be susceptible to interference from co-eluting compounds if not properly optimized.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers the highest degree of specificity by identifying molecules based on both their retention time and their unique mass-to-charge ratio.[1][4] This makes it less prone to interference than HPLC-ECD and is considered the most accurate method for quantifying 8-OHdG.[1] However, the initial investment and operational costs for LC-MS/MS systems are considerably higher.
Immunoassays: High-Throughput Screening
Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput and cost-effective method for 8-OHdG detection. However, its specificity is a significant concern. The accuracy of ELISA is highly dependent on the monoclonal antibody used, with some antibodies exhibiting cross-reactivity with other molecules, such as 8-hydroxyguanosine (B14389) (8-OHG) derived from RNA or other structurally similar molecules.[5][6] This can lead to an overestimation of 8-OHdG levels.[6][7] Studies comparing ELISA with LC-MS/MS have shown that ELISA can yield significantly higher values for 8-OHdG.[1]
Enzyme-Modified Comet Assay: Assessing DNA Damage in Single Cells
The Comet assay, or single-cell gel electrophoresis, is a method for detecting DNA strand breaks in individual cells. To specifically detect 8-OHG, the assay is modified by incorporating DNA repair enzymes that recognize and cleave the DNA at the site of the lesion, creating additional strand breaks that are then quantified.
-
Fpg-Modified Comet Assay: Formamidopyrimidine DNA glycosylase (Fpg) is a bacterial enzyme that recognizes and excises 8-OHG, as well as other oxidized purines and some alkylated bases.[8] This lack of absolute specificity means that an increase in DNA damage detected by the Fpg-modified Comet assay cannot be solely attributed to 8-OHG.[8][9]
-
hOGG1-Modified Comet Assay: Human 8-oxoguanine DNA glycosylase 1 (hOGG1) is the primary enzyme responsible for the excision of 8-OHG in human cells. Studies have shown that hOGG1 is more specific for 8-oxoguanine and methyl-fapy-guanine compared to Fpg, which also recognizes alkylation damage.[8][9][10][11] This makes the hOGG1-modified Comet assay a more specific alternative for detecting 8-OHG-related DNA damage.
Quantitative Comparison of 8-OHdG Detection Methods
The following table summarizes the key performance characteristics of the most common 8-OHdG detection methods. The values presented are indicative and can vary depending on the specific instrumentation, protocol, and sample matrix.
| Method | Principle | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Precision (CV%) | Specificity | Key Advantages | Key Disadvantages |
| HPLC-ECD | Chromatographic separation followed by electrochemical detection. | LOD: <10 pg/mL (serum)[12]; LOQ: 5.0 µg/L (urine)[13] | Intra-assay: <5%, Inter-assay: <5%[5] | High | High sensitivity and specificity. | Susceptible to interference from co-eluting compounds. |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection. | LOD: 0.01 µg/L, LOQ: 0.05 µg/L (urine); LOQ: 0.28 ng/mL (urine)[14] | Intra-assay and Inter-assay: ≤10%[14] | Very High | Considered the "gold standard" for accuracy and specificity.[1] | High instrument and operational cost. |
| ELISA | Immunoassay based on antibody-antigen recognition. | Sensitivity: 0.59 ng/mL[5]; Assay Range: 1.56-100 ng/mL[15] | Intra-assay: <10%, Inter-assay: <12%[16] | Moderate to Low | High-throughput, cost-effective, and easy to use.[17] | Prone to overestimation due to antibody cross-reactivity.[1][6] |
| Fpg-Modified Comet Assay | Single-cell gel electrophoresis with enzymatic digestion. | Qualitative/Semi-quantitative | N/A | Moderate | Allows for the detection of DNA damage in individual cells. | Fpg recognizes other oxidized purines and some alkylated bases, reducing specificity for 8-OHG.[8][9] |
| hOGG1-Modified Comet Assay | Single-cell gel electrophoresis with enzymatic digestion. | Qualitative/Semi-quantitative | N/A | High | More specific for 8-oxoguanine compared to Fpg.[8][9][10][11] | Less commonly used than the Fpg-modified assay. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and critical evaluation.
HPLC-ECD Protocol for 8-OHdG in Urine
1. Sample Preparation (Solid Phase Extraction - SPE):
-
Acidify urine samples.
-
Apply the sample to a C18 SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute 8-OHdG with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.[13]
2. HPLC-ECD Analysis:
-
HPLC System: A standard HPLC system with a C18 reversed-phase column.
-
Mobile Phase: An isocratic mobile phase, for example, a phosphate (B84403) buffer with a small percentage of organic modifier like acetonitrile (B52724).
-
Electrochemical Detector: Set the detector potential to an optimal voltage for 8-OHdG oxidation (e.g., +600 mV).
-
Quantification: Generate a standard curve using known concentrations of 8-OHdG.[2]
LC-MS/MS Protocol for 8-OHdG in Urine
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Add an internal standard (e.g., ¹⁵N₅-8-OHdG) to each sample.
-
Perform solid-phase extraction using a suitable cartridge (e.g., Oasis HLB).[14]
-
Evaporate the eluate and reconstitute in the initial mobile phase.[18]
2. LC-MS/MS Analysis:
-
LC System: A UPLC or HPLC system with a C18 or HILIC column.[19][18]
-
Mobile Phase: A gradient elution using, for example, water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for 8-OHdG and the internal standard (e.g., m/z 284 → 168 for 8-OHdG).[14]
-
Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.[18]
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This is a general protocol for a competitive ELISA, specific details may vary between commercial kits.
1. Plate Preparation:
-
The microplate wells are pre-coated with 8-OHdG.
2. Assay Procedure:
-
Add standards and samples to the wells.
-
Add a biotinylated anti-8-OHdG antibody to each well and incubate.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate again.
-
Add TMB substrate and incubate to allow for color development.
-
Stop the reaction with a stop solution.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 8-OHdG in the samples by interpolating their absorbance values on the standard curve.[5]
Fpg/hOGG1-Modified Comet Assay Protocol
1. Cell Preparation:
-
Embed cells in low melting point agarose (B213101) on a microscope slide.
2. Lysis:
-
Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the nucleoids.[20]
3. Enzyme Treatment:
-
Wash the slides with an enzyme buffer.
-
Incubate the slides with either Fpg or hOGG1 enzyme to introduce breaks at the sites of oxidative damage. A control slide should be incubated with buffer only.[20][21]
4. Alkaline Unwinding and Electrophoresis:
-
Place the slides in an alkaline electrophoresis buffer to unwind the DNA and separate the DNA fragments by size.[20]
5. Neutralization and Staining:
-
Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).[21]
6. Visualization and Analysis:
-
Visualize the "comets" using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software. The net enzyme-sensitive sites are calculated by subtracting the damage in the buffer-only control slides from the enzyme-treated slides.[20]
Visualizing the Assessment of Specificity
To aid in understanding the logical flow of assessing the specificity of these detection methods, the following diagrams are provided.
Caption: A flowchart illustrating the general experimental workflow for the comparison of different 8-OHG detection methods.
Caption: A diagram outlining the logical relationships in assessing the specificity of different 8-OHG detection methods.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agrisera.com [agrisera.com]
- 6. Determination of 8-hydroxydeoxyguanosine by an immunoaffinity chromatography-monoclonal antibody-based ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of 8-OHdG as a diagnostic biomarker - Korkmaz - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 8. hOGG1 recognizes oxidative damage using the comet assay with greater specificity than FPG or ENDOIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. [PDF] hOGG1 recognizes oxidative damage using the comet assay with greater specificity than FPG or ENDOIII. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Methodology for urinary 8-hydroxy-2'-deoxyguanosine analysis by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ntrs.nasa.gov [ntrs.nasa.gov]
- 15. 8-OHdG Competitive ELISA Kit (EEL004) - Invitrogen [thermofisher.com]
- 16. ELISA Kit for 8-Hydroxydeoxyguanosine (8-OHdG) | CEA660Ge | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 17. assaygenie.com [assaygenie.com]
- 18. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 19. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2′-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PMC [pmc.ncbi.nlm.nih.gov]
- 20. neb.com [neb.com]
- 21. 4.4. Fpg-Modified Alkaline Comet Assay [bio-protocol.org]
Safety Operating Guide
8-Hydroxyguanine hydrochloride proper disposal procedures
Proper handling and disposal of chemical reagents are critical for ensuring laboratory safety and environmental protection. This document provides essential safety information and detailed disposal procedures for 8-Hydroxyguanine hydrochloride, tailored for researchers, scientists, and drug development professionals.
Safety and Handling Information
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] However, standard laboratory safety protocols should always be followed.
-
General Precautions: The usual precautionary measures for handling chemicals should be followed.[1]
-
Personal Protective Equipment (PPE):
-
First-Aid Measures:
-
General: No special measures are required.[1]
-
Inhalation: Move the person to fresh air and consult a doctor if complaints arise.[1]
-
Skin Contact: The product is generally not irritating to the skin.[1]
-
Eye Contact: Rinse the opened eye for several minutes under running water.[1]
-
Ingestion: If symptoms persist, consult a doctor.[1]
-
Physical and Chemical Properties
The following table summarizes the available quantitative data for this compound. Many physical and chemical properties are not yet determined.
| Property | Data |
| Melting Point/Range | Undetermined[1] |
| Boiling Point/Range | Undetermined[1] |
| Flash Point | Not applicable[1] |
| Flammability | Product is not flammable[1] |
| Explosion Hazard | Product does not present an explosion hazard[1] |
| Density | Not determined[1] |
| Solubility in Water | Not determined[1] |
| Partition Coefficient | Not determined[1] |
Accidental Release Measures
In the event of a spill, the following procedures should be followed:
-
Personal Precautions: No special personal protective equipment is required for small spills.[1]
-
Environmental Precautions: Do not allow the substance to enter sewers or surface/ground water.[1] It is classified as Water hazard class 1 (Self-assessment), meaning it is slightly hazardous for water.[1]
-
Containment and Cleanup: Spilled material should be picked up mechanically.[1]
Proper Disposal Procedures
Adherence to proper disposal protocols is essential to minimize environmental impact. The disposal of this compound and its packaging must be conducted in accordance with all official local, regional, and national regulations.
Step-by-Step Disposal Guide:
-
Assess the Quantity:
-
For smaller quantities, the Safety Data Sheet suggests they can be disposed of with household waste.[1] However, in a laboratory setting, it is best practice to follow institutional guidelines which may be more stringent.
-
-
Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) department and local waste disposal regulations before proceeding. Regulations can vary significantly between locations.
-
Container Disposal:
-
Waste Treatment:
Experimental Protocols
The provided information focuses on the safety, handling, and disposal of this compound and does not include specific experimental methodologies. For protocols regarding its use as a marker of DNA oxidative damage, researchers should consult relevant scientific literature.[3]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 8-Hydroxyguanine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 8-Hydroxyguanine hydrochloride in a laboratory setting. Given the conflicting safety information available, a conservative approach is recommended to ensure the highest level of safety for all personnel.
Hazard Assessment and Personal Protective Equipment (PPE)
While some sources may classify this compound as non-hazardous, related compounds such as guanine (B1146940) are known to cause skin, eye, and respiratory irritation.[1][2][3][4][5] Therefore, it is prudent to handle this compound as a potentially hazardous substance. The following personal protective equipment is recommended to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles | To protect against potential splashes and airborne particles that could cause eye irritation.[1][6] |
| Skin Protection | - Nitrile gloves- Chemically resistant lab coat | To prevent skin contact, which may cause irritation.[1][6] Nitrile gloves provide a suitable barrier for handling many chemicals. The lab coat protects against spills. |
| Respiratory Protection | - Use in a well-ventilated area, preferably within a chemical fume hood.- If dust is generated, a NIOSH-approved N95 or higher particulate respirator is recommended. | To minimize the inhalation of airborne particles.[3] Handling in a fume hood is a primary engineering control to reduce inhalation exposure.[7][8][9] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation:
-
Ensure all required PPE is readily available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare the workspace by covering the surface with absorbent bench paper to contain any potential spills.[7]
-
Have a designated and clearly labeled hazardous waste container ready for disposal of contaminated materials.
2. Handling and Use:
-
Perform all manipulations of this compound, especially weighing and transferring the solid, within a chemical fume hood to control airborne dust.[7][8]
-
Use a spatula or other appropriate tools to handle the solid material, avoiding actions that could generate dust.[7]
-
Keep the container of this compound closed when not in use.[7]
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[3]
-
Keep the container tightly sealed to prevent absorption of moisture.
-
Store away from incompatible materials, such as strong oxidizing agents.[10]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
-
Contaminated Labware (e.g., gloves, weigh boats, bench paper): Place these items in the designated hazardous waste container. Do not dispose of them in the regular trash.
-
Solutions Containing this compound: Collect all waste solutions in a clearly labeled, sealed hazardous waste container. Do not pour solutions down the drain.
-
Empty Containers: Rinse the empty container three times with a suitable solvent. Collect the rinsate as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.
-
Waste Disposal: All hazardous waste must be handled and disposed of by a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[10] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[11][12] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[10] Seek immediate medical attention.
-
Spill: For small spills, carefully clean up the powder using a damp paper towel to avoid creating dust, and place it in the hazardous waste container. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Caption: Workflow for the safe handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com [carlroth.com]
- 5. 8-Oxoguanine | C5H5N5O2 | CID 135420630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. gz-supplies.com [gz-supplies.com]
- 9. uwlax.edu [uwlax.edu]
- 10. fishersci.com [fishersci.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
